4-Chloro-3,5-dinitrobenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPDCHBQRCKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236750 | |
| Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |
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Molecular Weight |
282.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-91-5 | |
| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
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| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
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| Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |
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| Record name | 4-chloro-3,5-dinitrobenzenesulphonic acid | |
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| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-3,5-dinitrobenzenesulfonic acid. This highly reactive aromatic compound, characterized by an electron-deficient ring system, serves as a versatile intermediate in various chemical syntheses. This document delves into its physical and spectral characteristics, provides a detailed synthesis protocol, and explores its primary mode of reactivity—nucleophilic aromatic substitution (SNAr). Particular emphasis is placed on the mechanistic underpinnings of its reactions and its potential applications in the pharmaceutical and broader chemical industries. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
This compound is a substituted aromatic sulfonic acid of significant interest to synthetic chemists. Its structure is distinguished by a benzene ring functionalized with a sulfonic acid group, a chlorine atom, and two nitro groups. The powerful electron-withdrawing nature of the two nitro groups, positioned ortho and para to the chlorine atom, renders the aromatic ring highly electron-deficient. This electronic arrangement dramatically activates the chlorine atom towards nucleophilic aromatic substitution, making the compound a valuable precursor for the synthesis of a wide array of more complex molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent's chemical behavior and its utility in synthetic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a chemical is fundamental to its application in research and development.
Physical Properties
This compound is a yellow crystalline powder at room temperature. While it is reported to be soluble in water, detailed quantitative solubility data in a range of common organic solvents is not extensively documented in publicly available literature. The melting point of this compound has been reported to be in the range of 228-230 °C.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 88-91-5 | |
| Molecular Formula | C₆H₃ClN₂O₇S | |
| Molecular Weight | 282.61 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point | 228-230 °C | |
| Solubility | Soluble in water |
Spectroscopic Data
For comparative purposes, the ¹H NMR spectrum of 4-chloro-3,5-dinitrobenzoic acid in DMSO-d₆ would be expected to show a singlet for the two equivalent aromatic protons. The sulfonic acid proton of the title compound would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the sulfonation and subsequent nitration of chlorobenzene. The direct synthesis of the sulfonic acid is not as commonly reported as the synthesis of its more synthetically versatile precursor, 4-chloro-3,5-dinitrobenzenesulfonyl chloride. A historical and foundational method for the synthesis of this sulfonyl chloride is described by Ullmann and Kuhn in their 1909 publication in Justus Liebigs Annalen der Chemie.
A more recent procedure, which yields the potassium salt of this compound, provides a reliable pathway to this class of compounds.
Experimental Protocol: Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate
This protocol is adapted from a well-established synthetic procedure.
Step 1: Sulfonation of Chlorobenzene
-
In a round-bottomed flask equipped with a mechanical stirrer, add concentrated sulfuric acid and fuming sulfuric acid (oleum).
-
While stirring, slowly add chlorobenzene to the acid mixture. An exothermic reaction will occur, and the temperature should be monitored.
-
Heat the reaction mixture on a steam bath for several hours to ensure complete sulfonation.
Step 2: Dinitration of the Sulfonated Intermediate
-
Cool the reaction mixture from Step 1 to room temperature.
-
Slowly and carefully add a nitrating agent, such as potassium nitrate, in portions while maintaining a controlled temperature with an ice bath.
-
After the addition is complete, heat the mixture to drive the dinitration to completion.
Step 3: Isolation and Purification of the Product
-
Pour the hot reaction mixture onto crushed ice to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from boiling water to obtain pure potassium 4-chloro-3,5-dinitrobenzenesulfonate.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Reactions with Nucleophiles
The activated chlorine atom can be displaced by a variety of nucleophiles, including:
-
Amines: Reaction with primary and secondary amines yields the corresponding N-substituted 3,5-dinitro-4-aminobenzenesulfonic acids. This reaction is fundamental for the introduction of nitrogen-containing functional groups.
-
Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides results in the formation of aryl ethers.
-
Thiols: Thiols react to form thioethers.
A study on the reaction of the analogous 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives demonstrated that the reaction follows second-order kinetics, consistent with an SNAr mechanism. The rate of reaction is sensitive to the electronic properties of the substituents on the aniline nucleophile.
Applications in Research and Development
While specific, widespread applications in drug development are not extensively documented, the reactivity profile of this compound and its derivatives suggests their potential as versatile intermediates.
Pharmaceutical Intermediates
This compound is broadly categorized as a pharmaceutical intermediate. Its ability to undergo SNAr reactions allows for the facile introduction of the 3,5-dinitrobenzenesulfonyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of sulfonamide-based drugs, where the sulfonyl group is a key pharmacophore.
Derivatizing Agent and Bioconjugation
The corresponding sulfonyl chloride, 4-chloro-3,5-dinitrobenzenesulfonyl chloride, is a potent electrophile that can be used as a derivatizing agent for amines and other nucleophiles for analytical purposes, such as HPLC with UV detection.
Furthermore, the related compound, 4-chloro-3,5-dinitrobenzoic acid, has been used in the chemical modification of proteins by reacting with lysine residues. This suggests that this compound, after conversion to a more reactive species like the sulfonyl chloride, could potentially be used as a linker or modifying agent in bioconjugation chemistry.
Fungicidal Activity
A patent has described the use of 4-chloro-3,5-dinitrobenzenesulfonamide, derived from the corresponding sulfonyl chloride, as a fungicide, indicating its potential in agrochemical research.
Safety, Handling, and Disposal
As with any highly reactive chemical, proper safety precautions are paramount when handling this compound.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin sensitizer.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Disposal
Dispose of this chemical and its containers in accordance with local, regional, and national regulations. It is advisable to consult your institution's environmental health and safety office for specific disposal guidelines.
Conclusion
This compound is a highly activated aromatic compound with significant potential as a synthetic intermediate. Its reactivity is dominated by the SNAr mechanism, allowing for the straightforward introduction of the 3,5-dinitrobenzenesulfonyl group onto a variety of nucleophiles. While detailed spectroscopic data and a broad range of specific applications in drug development are not yet widely published, its fundamental chemical properties and the reactivity of analogous compounds suggest its utility in the synthesis of complex molecules. Researchers and drug development professionals can leverage the information provided in this guide to explore the synthetic potential of this versatile reagent in their respective fields.
References
-
This compound CAS 88-91-5, Medicine Grade, Best Price. (n.d.). Retrieved January 24, 2026, from [Link]
4-Chloro-3,5-dinitrobenzenesulfonic acid molecular structure and formula
An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Structure, Properties, and Applications
Introduction
This compound is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by a benzene ring substituted with a sulfonic acid group, a chlorine atom, and two nitro groups, its structure is rich in reactive potential. The strong electron-withdrawing nature of the nitro and sulfonic acid groups renders the chlorine atom highly susceptible to nucleophilic aromatic substitution, making this compound a valuable intermediate for synthesizing more complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, reactivity, key applications, and analytical methodologies, tailored for researchers and development professionals.
Chemical Identity and Nomenclature
The unique arrangement of functional groups on the benzene ring defines the identity and reactivity of this compound. Its formal nomenclature and key identifiers are crucial for unambiguous reference in research and regulatory contexts.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 88-91-5 | [1][2][3] |
| Molecular Formula | C₆H₃ClN₂O₇S | [1][2][3] |
| Molecular Weight | 298.61 g/mol | [2] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])Cl)[O-])S(=O)(=O)O | [1] |
| InChI Key | ALVPDCHBQRCKRQ-UHFFFAOYSA-N | [1][3] |
| Synonyms | 4-Chloro-3,5-dinitrobenzenesulphonic acid, Benzenesulfonic acid, 4-chloro-3,5-dinitro- | [1][3] |
Molecular Structure and Electronic Profile
The molecular architecture of this compound is central to its chemical behavior. The benzene core is substituted at positions 1, 3, 4, and 5. The sulfonic acid (-SO₃H) group at position 1, and the two nitro (-NO₂) groups at positions 3 and 5, are powerful electron-withdrawing groups. This electronic pull significantly reduces the electron density of the aromatic ring and, crucially, activates the chlorine atom at position 4 for nucleophilic aromatic substitution (SNAr) reactions. This activation is the cornerstone of its utility as a chemical intermediate.
Physicochemical Properties
The physical characteristics of a compound are critical for its handling, storage, and application in various processes. This compound is a solid material under standard conditions, with properties largely dictated by its aromatic nature and highly polar functional groups.
| Property | Value | Remarks | Source |
| Appearance | Yellow crystalline powder | - | [2] |
| Melting Point | 228-230 °C | High melting point indicates a stable crystal lattice. | [2] |
| Boiling Point | Decomposes | Thermal decomposition occurs before boiling. | [2] |
| Solubility | Soluble in water | The highly polar sulfonic acid group imparts significant water solubility. | [2] |
| Density | 1.87 g/cm³ | - | [2] |
Reactivity and Synthetic Utility
The primary utility of this compound stems from its reactivity. As previously noted, the chlorine atom is highly activated towards nucleophilic substitution. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a straightforward route to a diverse array of derivatives.
A common synthetic strategy involves the conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl). This transformation, typically achieved using reagents like thionyl chloride or phosphorus pentachloride, creates an even more versatile intermediate. The resulting 4-chloro-3,5-dinitrobenzenesulfonyl chloride can then be reacted with nucleophiles at the sulfonyl chloride group (e.g., with ammonia to form a sulfonamide) or at the activated chlorine, enabling complex, multi-step syntheses.[4]
Applications in Research and Industry
The unique structural and reactive properties of this compound make it a valuable building block in several industrial and research fields.
-
Pharmaceutical Intermediates : It serves as a key starting material in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The activated chlorine allows for the strategic coupling of the dinitrophenyl scaffold to other molecular fragments.
-
Dye Industry : It is utilized as a raw material in the synthesis of certain dyes, particularly azo dyes, where the aromatic ring serves as a chromophore component.[2]
-
Agrochemical Research : While the sulfonic acid itself is not a primary fungicide, its derivatives, such as 4-chloro-3,5-dinitrobenzenesulfonamide, have been investigated and patented for their soil fungicidal properties.[4] This highlights its role as a precursor in the development of new crop protection agents.
-
Chemical Reagents : In a laboratory setting, it is used as a reagent for various chemical experiments and reactions, including derivatization and mechanistic studies.[2]
Analytical Methodologies
Accurate and reliable analysis is essential for quality control and research applications. This compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a general method for the separation and analysis of this compound.[3]
-
Column Selection : A Newcrom R1 or equivalent reverse-phase column is suitable for this analysis.[3]
-
Mobile Phase Preparation : The mobile phase consists of a mixture of acetonitrile (MeCN) and water, acidified with phosphoric acid.[3] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[3]
-
Sample Preparation : Dissolve a precisely weighed amount of the compound in the mobile phase to create a stock solution. Prepare working standards by serial dilution.
-
Chromatographic Conditions :
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Detection : UV detection at an appropriate wavelength based on the compound's UV-Vis spectrum.
-
Temperature : Ambient or controlled (e.g., 25 °C).
-
-
Data Analysis : The compound is identified by its retention time compared to a pure standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve constructed from the working standards.
Safety and Handling
As a reactive chemical, proper handling of this compound is imperative. According to the Globally Harmonized System (GHS), it is classified as a skin sensitizer.[1]
-
GHS Classification : Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction).[1]
-
Signal Word : Warning.[1]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Handling : Avoid breathing dust. Use only in a well-ventilated area. Prevent contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a quintessential example of a versatile chemical intermediate. Its value is derived not from a single end-use, but from the synthetic possibilities unlocked by its unique molecular structure. The strategic placement of electron-withdrawing groups activates the chlorine atom for nucleophilic substitution, making it a powerful building block for creating a diverse range of high-value compounds in the pharmaceutical, dye, and agrochemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist or researcher aiming to leverage its synthetic potential.
References
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4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
4-Chloro-3,5-dinitrobenzenesulphonic acid. (2018, May 17). SIELC Technologies. Retrieved January 24, 2026, from [Link]
- Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide. (1973). Google Patents.
-
Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(3), 141-144. Retrieved January 24, 2026, from [Link]
Sources
- 1. 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 88-91-5, Medicine Grade, Best Price [nbinnochem.com]
- 3. 4-Chloro-3,5-dinitrobenzenesulphonic acid | SIELC Technologies [sielc.com]
- 4. US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid (CAS 88-91-5)
This guide provides a comprehensive technical overview of 4-Chloro-3,5-dinitrobenzenesulfonic acid, a versatile chemical intermediate with significant applications in pharmaceutical and dye synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, reactivity, and safe handling.
Core Molecular Attributes and Physicochemical Properties
This compound is a yellow crystalline powder that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a chlorinated and dinitrated benzene ring with a sulfonic acid group, imparts a unique reactivity profile that is central to its utility.
A summary of its key physicochemical properties is presented in Table 1 for ease of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 88-91-5 | [2] |
| Molecular Formula | C₆H₃ClN₂O₇S | [1][2] |
| Molecular Weight | 282.62 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 228-230 °C | [1] |
| Solubility | Soluble in water | [1] |
| Density | 1.87 g/cm³ | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis Pathway: From Chlorobenzene to a Versatile Intermediate
The synthesis of this compound is a multi-step process that begins with the sulfonation and subsequent dinitration of chlorobenzene. The following protocol is a well-established method for producing the potassium salt of the target compound, which is a common and stable form.[3]
Experimental Protocol: Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate
This protocol is adapted from established organic synthesis procedures.[3]
Step 1: Sulfonation of Chlorobenzene
-
In a 1-liter round-bottomed flask equipped with a mechanical stirrer, add 50 ml (0.49 mole) of chlorobenzene, 300 ml of concentrated sulfuric acid (sp. gr. 1.84), and 50 ml of fuming sulfuric acid (containing approximately 25% free sulfur trioxide).
-
Heat the mixture on a steam bath with stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
Step 2: Dinitration
-
Replace the stirrer with a thermometer and add 170 g (1.68 moles) of potassium nitrate in four portions.
-
Maintain the temperature between 40–60 °C by cooling the flask in an ice-water bath.
-
After the addition of potassium nitrate, heat the mixture to 110–115 °C and maintain this temperature for 20 hours.
Step 3: Isolation and Purification of the Potassium Salt
-
Pour the hot reaction mixture onto 2 kg of cracked ice.
-
Once the ice has melted, filter the resulting yellow precipitate with suction and press as dry as possible.
-
Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 ml of boiling water.
-
Remove any insoluble material by decantation and filtration of the hot solution.
-
Cool the solution to 5–10 °C for 12 hours to allow for crystallization.
-
Collect the crystalline potassium salt on a suction filter and press as dry as possible.
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of potassium 4-chloro-3,5-dinitrobenzenesulfonate.
Caption: Synthesis workflow for potassium 4-chloro-3,5-dinitrobenzenesulfonate.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-withdrawing effects of the two nitro groups and the sulfonic acid group. These groups deactivate the benzene ring towards electrophilic substitution but significantly activate it for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.
The chlorine atom is a good leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the nitro groups. This makes the compound an excellent substrate for reactions with various nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
A common and highly useful reaction of this compound is the displacement of the chloro group by nucleophiles such as amines, alkoxides, and thiolates. This reaction proceeds via an addition-elimination mechanism.
Mechanism:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.
The kinetics of such reactions are typically second-order, and the rate is influenced by the nature of the nucleophile and the substituents on the aromatic ring.[4]
Reaction Mechanism Diagram
The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution of this compound.
Caption: Generalized SNAr mechanism for this compound.
Applications in Pharmaceutical and Chemical Synthesis
This compound is a valuable intermediate in various industrial applications, primarily in the synthesis of pharmaceuticals and dyes.[1]
-
Pharmaceutical Intermediates: Its unique reactivity allows for the introduction of the dinitrobenzenesulfonic acid moiety into more complex molecules, which can be further modified to create active pharmaceutical ingredients (APIs).[1] The sulfonic acid group can enhance water solubility, a desirable property in many drug candidates.
-
Dye Synthesis: It serves as a raw material for the production of certain types of dyes, particularly azo dyes.[1]
-
Agrochemicals and Fine Chemicals: The compound is also utilized in the manufacturing of agrochemicals and other specialized fine chemicals.[1]
-
Research and Development: In a laboratory setting, it is employed as a reagent for various chemical reactions and as a starting material for the development of novel compounds.[1]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety. Based on available data for the compound and its close analogs, the following precautions should be observed.
GHS Hazard Classification:
-
Skin Sensitization: May cause an allergic skin reaction (H317).[2]
For related compounds such as 4-Chloro-3,5-dinitrobenzoic acid, the following hazards are also noted:
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Avoid breathing dust.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from moisture.[1]
Spectroscopic Characterization
-
13C NMR: PubChem lists a 13C NMR spectrum for this compound, indicating its availability through specialized databases.[2]
-
1H NMR: For analogous compounds like 4-chloro-3-nitrobenzoic acid, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effects of the nitro and chloro groups.[8]
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the sulfonic acid, the S=O stretches, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro groups.
References
- This compound CAS 88-91-5, Medicine Grade, Best Price. (n.d.).
-
4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-dinitrobenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 4-Chloro-3,5-dinitrobenzenesulfonic acid, a key intermediate in the pharmaceutical and dye industries.[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and comparative analysis of different synthetic strategies. The synthesis of this highly functionalized aromatic compound presents unique challenges due to the directing effects of its substituents. This guide will explore these intricacies to provide a robust understanding of the available synthetic methodologies.
Introduction: Significance and Physicochemical Properties
This compound is a yellow crystalline powder soluble in water.[1] Its molecular structure, featuring a sulfonic acid group, a chlorine atom, and two nitro groups on a benzene ring, makes it a versatile reagent and building block in organic synthesis.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of azo dyes and pharmaceutical intermediates.[1]
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 88-91-5 |
| Molecular Formula | C₆H₃ClN₂O₇S |
| Molecular Weight | 298.61 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 228-230 °C |
| Solubility | Soluble in water |
| Density | 1.87 g/cm³ |
Synthesis Pathways: A Detailed Exploration
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process. This guide will focus on the most prevalent and scientifically sound methods.
Pathway 1: Sulfonation and Subsequent Dinitration of Chlorobenzene
This is a classical and direct approach that begins with the readily available starting material, chlorobenzene. The synthesis involves two key electrophilic aromatic substitution reactions: sulfonation followed by dinitration.
The initial sulfonation of chlorobenzene is directed by the chloro group, which is an ortho-, para-director. The major product of this reaction is the para-substituted 4-chlorobenzenesulfonic acid, with a smaller amount of the ortho-isomer being formed. The subsequent dinitration of 4-chlorobenzenesulfonic acid is governed by the directing effects of both the chloro and the sulfonic acid groups. Both are deactivating groups, but the chloro group directs ortho and para, while the sulfonic acid group is a meta-director. The incoming nitro groups will be directed to the positions ortho to the chlorine and meta to the sulfonic acid group, resulting in the desired 3,5-dinitro substitution pattern.
Step 1: Sulfonation of Chlorobenzene to 4-Chlorobenzenesulfonic Acid
This protocol is adapted from established procedures for the sulfonation of chlorobenzene.[3][4]
-
In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a mixture of 220 g of 100% sulfuric acid and 125 g of oleum (20% SO₃).[3]
-
With continuous stirring, slowly add 112.5 g (1 mole) of chlorobenzene to the acid mixture over approximately 30 minutes. The temperature of the reaction will rise to 70-80°C.[3]
-
After the addition is complete and the initial exotherm subsides, heat the reaction mixture in a boiling water bath and continue stirring for about 2 hours.[3] The reaction is complete when a test sample, upon dilution with water, shows no oily droplets of unreacted chlorobenzene.[3]
-
The resulting product is 4-chlorobenzenesulfonic acid, which can be used directly in the next step.
Step 2: Dinitration of 4-Chlorobenzenesulfonic Acid
This protocol is based on the synthesis of the potassium salt of the target molecule.[4]
-
Cool the reaction mixture from the previous step containing 4-chlorobenzenesulfonic acid to room temperature.
-
To the clear solution, add 170 g (1.68 moles) of potassium nitrate in four portions. Maintain the temperature between 40-60°C by cooling the flask in an ice-water bath as needed.[4]
-
After the addition of potassium nitrate, heat the mixture to 110-115°C and maintain this temperature for 20 hours.[4]
-
After the reaction period, carefully pour the hot mixture onto 2 kg of cracked ice.[4]
-
The product, potassium 4-chloro-3,5-dinitrobenzenesulfonate, will precipitate as a yellow solid. Filter the precipitate and press it as dry as possible.[4]
-
For purification, the potassium salt can be recrystallized from boiling water.[4]
-
To obtain the free sulfonic acid, the potassium salt can be treated with a strong acid ion-exchange resin or carefully acidified with a strong mineral acid followed by extraction.
Caption: Pathway 1: Synthesis from Chlorobenzene.
Pathway 2: Dinitration of 4-Chlorobenzoic Acid followed by a Haloform-type Reaction (Hypothetical)
While not explicitly detailed for the sulfonic acid, a similar dinitrated chloro-aromatic, 4-chloro-3,5-dinitrobenzoic acid, is synthesized by the dinitration of 4-chlorobenzoic acid.[5] This suggests a potential analogous route for the sulfonic acid.
This pathway involves the direct dinitration of a pre-functionalized chlorobenzene derivative. The carboxylic acid group, like the sulfonic acid group, is a meta-director. Therefore, the nitration of 4-chlorobenzoic acid is expected to yield the 3,5-dinitro product due to the directing effects of both the chloro and carboxyl groups.
This protocol describes the synthesis of 4-chloro-3,5-dinitrobenzoic acid and serves as a model for the potential dinitration of 4-chlorobenzenesulfonic acid.[5]
-
To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20% SO₃).[5]
-
At approximately 15°C, slowly add 18 mL of fuming nitric acid.[5]
-
Slowly add 5 g of 4-chlorobenzoic acid to the nitrating mixture.[5]
-
Heat the reaction mixture to 90°C and maintain this temperature for 4 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[5]
-
Filter the resulting light yellow solid precipitate and wash it with water until the filtrate is no longer acidic.[5]
-
After drying, the product is 4-chloro-3,5-dinitrobenzoic acid. The reported yield is approximately 87.2%.[5]
Note: Applying this dinitration protocol directly to 4-chlorobenzenesulfonic acid would be a logical starting point for process development for the target molecule.
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A Comprehensive Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Synthesis, Properties, and Applications in Scientific Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-Chloro-3,5-dinitrobenzenesulfonic acid, a versatile chemical intermediate. Its unique molecular architecture, featuring a reactive sulfonyl group and a highly electron-deficient aromatic ring, makes it a valuable tool in synthetic chemistry, particularly in the development of novel chemical entities. This document will detail its chemical characteristics, provide a robust synthesis protocol, and explore its applications, with a focus on its utility in research and drug discovery.
Introduction and Chemical Identity
This compound, with the IUPAC name This compound [1], is a yellow crystalline powder. The presence of two electron-withdrawing nitro groups and a chlorine atom on the benzene ring, in addition to the sulfonic acid group, renders the aromatic core highly susceptible to nucleophilic aromatic substitution. This inherent reactivity is the cornerstone of its utility as a chemical building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 88-91-5 | [1] |
| Molecular Formula | C₆H₃ClN₂O₇S | [1] |
| Molecular Weight | 282.62 g/mol | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | Decomposes | [2] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving the sulfonation and subsequent nitration of chlorobenzene. The following protocol is a well-established method for the laboratory-scale synthesis of its potassium salt, which can then be converted to the free acid.[3]
Synthesis Workflow
The overall synthetic strategy involves two key electrophilic aromatic substitution reactions.[4][5][6][7]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate[3]
This protocol is adapted from a literature procedure for the synthesis of a key intermediate.
Materials:
-
Chlorobenzene
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Potassium nitrate
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Beakers
Procedure:
-
Sulfonation of Chlorobenzene:
-
In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid and fuming sulfuric acid.
-
Slowly add chlorobenzene to the stirred acid mixture. An exothermic reaction will occur; maintain the temperature within a safe range.
-
Heat the mixture on a steam bath for several hours to ensure complete sulfonation. The reaction is complete when a sample of the mixture is fully soluble in water.
-
-
Nitration of p-Chlorobenzenesulfonic Acid:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add potassium nitrate in portions, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, heat the mixture to 110-115°C and maintain this temperature for an extended period (e.g., 20 hours) to facilitate dinitration.
-
-
Isolation and Purification of the Potassium Salt:
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.
-
The product, potassium 4-chloro-3,5-dinitrobenzenesulfonate, will precipitate as a yellow solid.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude product from boiling water.
-
-
Conversion to the Free Acid (Optional):
-
The potassium salt can be converted to the free sulfonic acid by passing a solution of the salt through a cation exchange resin (H⁺ form).
-
Self-Validation: The purity of the synthesized potassium salt can be assessed by its melting point and spectroscopic methods such as NMR and IR spectroscopy. The absence of starting materials and mono-nitrated intermediates should be confirmed.
Applications in Research and Drug Development
The high reactivity of the chlorine atom, activated by the two flanking nitro groups, makes this compound and its derivatives valuable reagents for introducing the 2,4-dinitro-1-chlorophenyl moiety into other molecules. This is particularly useful in the synthesis of novel compounds with potential biological activity.
Intermediate in the Synthesis of Biologically Active Molecules
While not a widely incorporated fragment in marketed drugs, its derivatives have been explored for various applications. For instance, 4-chloro-3,5-dinitrobenzenesulfonamide has been investigated for its fungicidal properties.[8] The synthesis of this sulfonamide can be achieved from the corresponding sulfonyl chloride.
The general approach involves the reaction of the sulfonyl chloride derivative with an amine.
Caption: General scheme for the synthesis of sulfonamides.
Causality Behind Experimental Choices: The choice of a suitable base (e.g., pyridine or triethylamine) is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an aprotic solvent to avoid unwanted side reactions with the sulfonyl chloride.
Reagent for Chemical Modification of Biomolecules
Derivatives of 4-Chloro-3,5-dinitrobenzoic acid have been utilized as chemical probes to modify amino acid residues in proteins, such as lysine. This application is valuable for studying protein structure and function. The highly electrophilic nature of the aromatic ring allows for specific covalent modification of nucleophilic residues under controlled conditions.
Analytical Characterization
The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. The aromatic protons of the dinitrophenyl ring exhibit characteristic chemical shifts in the downfield region due to the strong deshielding effect of the nitro groups.[9][10]
-
Infrared (IR) Spectroscopy: The presence of key functional groups can be confirmed by their characteristic absorption bands. The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the S=O stretching of the sulfonic acid group (around 1250-1160 cm⁻¹ and 1060-1010 cm⁻¹) are indicative of the compound's structure.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.[9]
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated fume hood. Dinitrobenzene compounds are known to be toxic and can be absorbed through the skin.[11][12][13][14]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14]
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and bases.[13]
Conclusion
This compound is a valuable and reactive chemical intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. Its utility in research and development stems from the electrophilic nature of its aromatic ring, allowing for the construction of more complex molecules with potential biological activities. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.
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PubChem. 4-Chloro-3,5-dinitrobenzenesulphonic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available from: [Link]
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Organic Chemistry Tutor. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018-05-06). Available from: [Link]
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An In-Depth Technical Guide to the Safety, Hazards, and Handling of 4-Chloro-3,5-dinitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly reactive aromatic compound characterized by the presence of a sulfonic acid group, two nitro groups, and a chlorine atom attached to a benzene ring. This unique combination of functional groups imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis, yet also presenting significant safety and handling challenges. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is a solid, typically appearing as a yellow crystalline powder. A thorough understanding of its physical and chemical properties is the foundation for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₇S | PubChem[1] |
| Molecular Weight | 282.61 g/mol | PubChem[1] |
| CAS Number | 88-91-5 | PubChem[1] |
| Appearance | Yellow crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in water |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause skin sensitization and irritation.
GHS Hazard Classification:
-
Skin Sensitization, Category 1: May cause an allergic skin reaction.
-
Skin Irritation, Category 2: Causes skin irritation.
-
Eye Irritation, Category 2A: Causes serious eye irritation.
It is imperative that all personnel handling this compound are fully aware of these hazards and take the necessary precautions to avoid exposure.
Toxicological Profile
Routes of Exposure and Potential Health Effects:
-
Dermal Contact: As a known skin sensitizer, repeated or prolonged contact can lead to allergic contact dermatitis. It is also a skin irritant, causing redness, itching, and inflammation upon direct contact.
-
Eye Contact: Direct contact with the eyes can cause serious irritation, pain, and potential damage.
-
Inhalation: Inhalation of dust particles may cause respiratory tract irritation.
-
Ingestion: Ingestion may be harmful.
The mutagenic potential of dinitrochlorobenzene has been demonstrated in the Salmonella typhimurium plate assay, highlighting the need for stringent handling procedures to minimize exposure[3].
Reactivity and Stability
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups and the sulfonic acid group, which activate the chlorine atom for nucleophilic aromatic substitution.
Incompatible Materials:
-
Strong Oxidizing Agents: May react violently, posing a fire or explosion hazard.
-
Strong Bases: Can react exothermically. For example, 2,4-dinitrochlorobenzene reacts with sodium hydroxide upon heating to form 2,4-dinitrophenol[4][5][6][7]. A historical industrial accident involved the explosion of 2,4-dinitrophenol sodium, which was formed from the reaction of a dinitro sodium sulfonate with sodium hydroxide and subsequently ignited by a heat source[8].
-
Reducing Agents: The nitro groups can be reduced by various reagents, such as iron in acidic media or sodium sulfide[9]. These reactions can be exothermic and should be carefully controlled.
-
Metals: Contact with certain metals may lead to the formation of shock-sensitive salts.
Hazardous Decomposition Products:
Thermal decomposition of nitroaromatic compounds can be violent and may produce toxic and flammable gases, including:
-
Nitrogen oxides (NOx)[10]
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)[10]
-
Sulfur oxides (SOx)
-
Hydrogen chloride (HCl)
Runaway reactions are a significant concern with nitroaromatic compounds, especially at elevated temperatures or in the presence of contaminants[11][12]. Incidents involving the nitration of aromatic compounds have highlighted the potential for explosive decompositions[13][14].
Applications in Research and Drug Development
While direct applications of this compound in drug development are not extensively documented, its structural motifs are relevant to pharmaceutical sciences. Nitroaromatic compounds are important intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and antipsychotics[2]. They have also been investigated for their potential as anticancer agents[15][16].
The reactivity of the chloro- and nitro- groups makes this compound a potential building block in medicinal chemistry. For instance, nitro groups can serve as precursors to amino groups, which are fundamental in many biologically active molecules. The reduction of nitroaromatics is a common transformation in organic synthesis[17]. Furthermore, nitro-substituted aryl compounds have been explored in the context of protecting groups in peptide synthesis[18] and in bioconjugation chemistry[19].
Safe Handling and Storage
Given its hazardous properties, strict adherence to a comprehensive safety protocol is mandatory when handling this compound.
Engineering Controls
-
All work with the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
A designated area within the laboratory should be established for working with this potent sensitizer.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent skin and eye contact:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should also be worn.
Step-by-Step Handling Protocol
Weighing the Solid:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the desired amount of the solid, avoiding the generation of dust.
-
Clean the balance and surrounding area with a damp cloth or paper towel immediately after use to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
Preparing Solutions:
-
In a chemical fume hood, slowly add the weighed solid to the solvent in a suitable container.
-
Stir the mixture gently to dissolve the solid.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
-
Store in a secondary container to contain any potential spills.
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
Spills
Minor Spill (small amount in a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent and then wipe it down with water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (large amount or outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact the institution's emergency response team or local fire department.
-
Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Environmental Fate and Ecotoxicity
Chlorinated nitroaromatic compounds are generally persistent in the environment and can be toxic to aquatic organisms[20]. The degradation of these compounds in soil and water can be slow[2]. Benzenesulfonic acids, while some are biodegradable, can persist in anaerobic environments[3][21][22]. Given its structure, this compound should be considered a potential environmental contaminant, and releases to the environment must be strictly avoided. Ecotoxicity data for related compounds, such as chloronitrobenzenes, indicate moderate to high toxicity to aquatic life[23][24].
Conclusion: A Call for Vigilance
This compound is a valuable chemical intermediate with significant inherent hazards. Its potential as a skin sensitizer, irritant, and its reactive nature, particularly the risk of runaway reactions and explosive decomposition, demand the utmost respect and caution. By understanding its properties, adhering to stringent safety protocols, and being prepared for emergencies, researchers and drug development professionals can mitigate the risks and handle this compound safely and responsibly. The history of laboratory incidents with reactive chemicals serves as a stark reminder that vigilance and a proactive approach to safety are paramount[25][26][27][28][29][30].
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Wikipedia. (n.d.). TNT. Retrieved from [Link]
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Bobbitt, K. L., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1137–1165. [Link]
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Thermo Fisher Scientific. (2010). Safety Data Sheet: Sodium 3-nitrobenzenesulfonate. [Link]
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Sciencemadness Discussion Board. (2013). 2,4 dinitrochlorobenzene and things to do with it. [Link]
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Failure Knowledge Database. (n.d.). Case Details > Explosion of a dangerous material left near during repair work of a reduction reactor. [Link]
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IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
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Black, H. S., Castrow, F. F., 2nd, & Gerguis, J. (1985). The mutagenicity of dinitrochlorobenzene. Archives of dermatology, 121(3), 348–349. [Link]
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A Comprehensive Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Synthesis, Reactivity, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly reactive aromatic sulfonyl compound characterized by a benzene ring substituted with a sulfonic acid group, two nitro groups, and a chlorine atom. The strong electron-withdrawing nature of the nitro groups and the sulfonic acid group renders the chlorine atom susceptible to nucleophilic aromatic substitution. This reactivity profile makes it a valuable reagent in various chemical syntheses and analytical applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, key applications as a derivatizing agent for analytical chemistry, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₇S | |
| Molecular Weight | 282.62 g/mol | |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 228-230 °C | [1] |
| Solubility | Soluble in water | [1] |
| Density | 1.87 g/cm³ | [1] |
Synthesis of this compound and its Potassium Salt
The synthesis of the potassium salt of this compound from chlorobenzene is a well-established procedure. The free sulfonic acid can be obtained by subsequent acidification.
Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate
This synthesis involves the sulfonation and subsequent dinitration of chlorobenzene.
Experimental Protocol:
-
Sulfonation: In a round-bottomed flask equipped with a mechanical stirrer, add 50 mL of chlorobenzene to a mixture of 300 mL of concentrated sulfuric acid and 50 mL of fuming sulfuric acid (containing approximately 25% free sulfur trioxide).[2]
-
Heat the mixture on a steam bath with stirring for 2 hours, then cool to room temperature.[2]
-
Dinitration: To the clear solution, add 170 g of potassium nitrate in four portions, maintaining the temperature between 40–60 °C by cooling in an ice-water bath.[2]
-
After the addition is complete, heat the mixture to 110–115 °C and maintain this temperature for 20 hours.[2]
-
Isolation and Purification: Pour the hot reaction mixture onto 2 kg of cracked ice.[2]
-
After the ice has melted, filter the yellow precipitate by suction and press as dry as possible.[2]
-
Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 mL of boiling water.[2]
-
Remove any insoluble material by decantation and filtration of the hot solution.[2]
-
Cool the solution to 5–10 °C for 12 hours to allow the crystalline potassium salt to precipitate.[2]
-
Collect the crystals by suction filtration and press as dry as possible.[2]
Preparation of this compound
Caption: Synthesis of this compound.
Reaction Mechanism and Reactivity
The key to the utility of this compound lies in its high reactivity towards nucleophiles. The chlorine atom is activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the two nitro groups and the sulfonic acid group.
The reaction with a generic nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.
Studies on the analogous compound, 4-chloro-3,5-dinitrobenzotrifluoride, reacting with anilines have shown second-order kinetics, which is consistent with this addition-elimination mechanism.[3] The high negative rho (ρ) values from Hammett plots in these studies indicate a significant buildup of positive charge on the aniline nitrogen in the transition state, further supporting a mechanism where the nucleophilic attack is the rate-determining step.[3]
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Spectroscopic Characterization of 4-Chloro-3,5-dinitrobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly functionalized aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the preparation of dyes, pharmaceuticals, and other specialty chemicals.[1] Its reactivity is dictated by the interplay of the electron-withdrawing nitro and sulfonic acid groups, and the chloro substituent on the benzene ring. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior and for the unambiguous characterization of its derivatives. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization.
Molecular Structure and Spectroscopic Implications
The molecular structure of this compound, with its distinct substituents, gives rise to a unique spectroscopic fingerprint. The symmetry of the molecule, the electronic effects of the substituents, and the vibrational modes of the functional groups are all key factors that will be reflected in the NMR and IR spectra.
Caption: Molecular Structure of this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be simple due to the symmetry of the molecule.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.5 - 9.0 | Singlet | 2H | Aromatic H | The two protons on the benzene ring are chemically equivalent due to the plane of symmetry passing through the C-S and C-Cl bonds. The strong electron-withdrawing effects of the two nitro groups and the sulfonic acid group will significantly deshield these protons, shifting their resonance to a very downfield region. |
| 10 - 13 | Broad Singlet | 1H | Sulfonic Acid H | The proton of the sulfonic acid group is acidic and its chemical shift can be highly variable, depending on the solvent, concentration, and water content. It is expected to appear as a broad singlet and may exchange with D₂O. |
Causality Behind Predictions:
The prediction of a single peak for the aromatic protons is a direct consequence of the molecule's C₂ᵥ symmetry. The highly deshielded nature of these protons is a cumulative effect of the three strongly electron-withdrawing substituents (-SO₃H, -NO₂, and -Cl). Data from the structurally similar 4-chloro-3,5-dinitrobenzoic acid, which shows aromatic protons in a similar downfield region, supports this prediction.[2][3]
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also simplified by the molecule's symmetry. A proton-decoupled spectrum is expected to show four distinct signals for the six carbon atoms of the benzene ring.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 120 - 125 | C-2, C-6 | These carbons are bonded to hydrogen and are adjacent to the carbon bearing the sulfonic acid group. They are expected to be the most upfield of the aromatic carbons. |
| 135 - 140 | C-4 | This carbon is directly attached to the chlorine atom. The electronegativity of chlorine will cause a downfield shift. |
| 145 - 150 | C-3, C-5 | These carbons are bonded to the strongly electron-withdrawing nitro groups, leading to a significant downfield shift. |
| 148 - 155 | C-1 | This quaternary carbon is attached to the sulfonic acid group and is expected to be significantly deshielded. |
Causality Behind Predictions:
The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring. The presence of four signals is due to the plane of symmetry. Quaternary carbons (C-1 and C-4) are typically observed as weaker signals in proton-decoupled ¹³C NMR spectra. While a specific spectrum for the target molecule is not available, PubChem does indicate the existence of a ¹³C NMR spectrum for this compound, suggesting its characterization by this method is feasible.[4]
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the sulfonic acid, nitro, and chloro-substituted aromatic functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3200 - 2500 | O-H (Sulfonic Acid) | Stretching | Broad, Strong |
| 1560 - 1530 | N-O (Nitro Group) | Asymmetric Stretching | Strong |
| 1360 - 1340 | N-O (Nitro Group) | Symmetric Stretching | Strong |
| 1250 - 1160 | S=O (Sulfonic Acid) | Asymmetric Stretching | Strong |
| 1080 - 1030 | S=O (Sulfonic Acid) | Symmetric Stretching | Strong |
| 800 - 700 | C-Cl | Stretching | Medium to Strong |
| ~3100 | C-H (Aromatic) | Stretching | Medium |
| 1600 - 1450 | C=C (Aromatic) | Ring Stretching | Medium to Weak |
Causality Behind Predictions:
The presence of the sulfonic acid group will result in a very broad O-H stretching band due to hydrogen bonding. The two nitro groups will give rise to two characteristic and strong N-O stretching bands. The S=O stretching vibrations of the sulfonic acid group are also expected to be strong and prominent. The C-Cl stretching frequency is found in the fingerprint region. These predictions are based on established correlation tables for the IR spectra of organic functional groups.
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra. Instrument parameters should be optimized for the specific sample and spectrometer.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with protic solvents.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after the measurement.
-
Collect a background spectrum of the empty ATR accessory.
-
-
Spectrum Acquisition:
-
Bring the sample into firm contact with the ATR crystal using the pressure clamp.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Caption: General workflows for NMR and IR spectroscopic analysis.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[6]
Applications
This compound is a valuable building block in organic synthesis. Its functional groups allow for a variety of chemical transformations. It is used as an intermediate in the synthesis of:
-
Dyes and Pigments: The aromatic ring and nitro groups are key components in the synthesis of various chromophores.[1]
-
Pharmaceuticals: It can serve as a starting material for the synthesis of more complex, biologically active molecules.[1]
-
Agrochemicals: The compound can be a precursor to various pesticides and herbicides.[7]
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding the expected spectroscopic features, researchers can more confidently characterize this important chemical intermediate and its reaction products. The provided protocols offer a starting point for the experimental acquisition of this data. As with any chemical substance, proper safety precautions are essential during handling and analysis.
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Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Azo Dyes Using 4-Chloro-3,5-dinitrobenzenesulfonic Acid Derivatives
Introduction: The Strategic Role of Highly Substituted Benzene Derivatives in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1][2][3] Their synthesis is elegantly straightforward, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component.[1] The final color and performance properties of the dye are profoundly influenced by the electronic nature of the substituents on both the diazonium and coupling components.
This guide focuses on the strategic use of 4-chloro-3,5-dinitrobenzenesulfonic acid as a precursor for creating a potent diazonium component. The parent molecule itself lacks the primary amine group necessary for diazotization. Therefore, a critical preliminary step involves the selective reduction of one nitro group to yield 4-chloro-3-amino-5-nitrobenzenesulfonic acid. This resulting amine is an ideal candidate for diazotization. The remaining electron-withdrawing groups (a nitro group, a chloro group, and a sulfonic acid group) create a highly electron-deficient aromatic ring. This electronic arrangement serves two key purposes:
-
Enhanced Electrophilicity: It dramatically increases the stability and electrophilicity of the resulting diazonium salt, making it a highly reactive coupling partner for even weakly activated aromatic systems.
-
Modulation of Color and Properties: These substituents act as powerful auxochromes and modifiers, shifting the absorption maximum (λmax) of the final dye and often enhancing properties such as lightfastness and acid stability.
These application notes provide a comprehensive framework for researchers, chemists, and drug development professionals, detailing the underlying mechanisms, step-by-step protocols, and critical scientific rationales for the synthesis of advanced azo dyes derived from this key intermediate.
Critical Safety and Handling Protocols
The synthesis of azo dyes involves the use of hazardous materials. Strict adherence to safety protocols is mandatory.
-
This compound and Derivatives: These compounds are strong irritants and may cause allergic skin reactions.[4] Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested. It should be handled with care, and its solutions must be prepared fresh.
-
Acids (HCl, H₂SO₄): Concentrated acids are highly corrosive. Always add acid to water, never the other way around, to manage the exothermic reaction.
-
Diazonium Salts: While the electron-withdrawing groups in the target molecule lend some stability, diazonium salts are inherently unstable and potentially explosive in a dry, solid state. Never isolate diazonium salts. They should always be prepared in a cold aqueous solution (0–5 °C) and used immediately in the subsequent coupling step.
Required Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and appropriate chemical-resistant gloves are required at all times. All procedures should be performed within a certified chemical fume hood.[6]
The Chemistry of Synthesis: Mechanism and Rationale
The synthesis proceeds in two distinct, mechanistically critical stages. Understanding the "why" behind each step is crucial for troubleshooting and optimization.
Stage 1: Diazotization of 4-Chloro-3-amino-5-nitrobenzenesulfonic Acid
Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[7] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[7]
Mechanism Rationale:
-
Nitrous Acid Formation: In a strongly acidic medium, sodium nitrite is protonated and subsequently loses water to form the nitrosonium ion (NO⁺), a potent electrophile.
-
N-Nitrosation: The lone pair of electrons on the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization & Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide, which is then protonated in the acidic medium. The subsequent loss of a water molecule is energetically favorable and results in the formation of the stable diazonium cation (-N₂⁺).
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Diazonium salts are unstable and can decompose at higher temperatures, primarily through a reaction with water to form an unwanted phenol byproduct and release nitrogen gas.[8][9] Maintaining an ice-bath temperature ensures the integrity of the diazonium salt for the subsequent coupling reaction.
-
Strong Acidic Conditions: An excess of strong acid is required to ensure the complete formation of nitrous acid and to prevent a premature side-reaction where the newly formed diazonium salt couples with unreacted amine to form a diazoamino compound.[10]
Stage 2: Azo Coupling - The Color-Forming Reaction
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile, attacking an electron-rich aromatic ring (the coupling component).[11] The choice of coupling component (e.g., phenols, anilines, naphthols) and the reaction pH are the primary determinants of the final dye's color.
Mechanism Rationale: The diazonium ion, despite its positive charge, is a relatively weak electrophile. Therefore, the coupling component must be highly activated, typically containing a strong electron-donating group like a hydroxyl (-OH) or an amino (-NR₂) group.
Causality Behind Experimental Choices:
-
pH Control for Phenolic Coupling: When coupling with phenols or naphthols, the reaction is performed in a mild alkaline solution (pH 8-10). This deprotonates the hydroxyl group to form a phenoxide ion (-O⁻). The phenoxide is a much more powerful activating group than the neutral hydroxyl group, dramatically increasing the ring's nucleophilicity and facilitating the electrophilic attack.[12]
-
pH Control for Amine Coupling: For coupling with aromatic amines, the reaction is conducted in a weakly acidic solution (pH 4-6). This pH is a delicate balance. It must be acidic enough to prevent the diazonium salt from converting to an inactive diazotate, yet not so acidic that the coupling amine becomes fully protonated on its nitrogen atom. A protonated amino group (-NH₃⁺) is a deactivating group and will shut down the coupling reaction.
Experimental Workflows and Protocols
The following diagram illustrates the overall workflow for the synthesis.
Caption: General workflow for azo dye synthesis.
Protocol 1: Diazotization of 4-Chloro-3-amino-5-nitrobenzenesulfonic Acid
Materials & Equipment:
-
4-Chloro-3-amino-5-nitrobenzenesulfonic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Three-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel
-
Starch-iodide test paper
Procedure:
-
Amine Suspension: In the three-necked flask, create a suspension of 4-chloro-3-amino-5-nitrobenzenesulfonic acid (0.1 mol) in 200 mL of water.
-
Acidification: While stirring, carefully add concentrated HCl (0.25 mol). An exothermic reaction may occur.
-
Cooling: Place the flask in a robust ice-salt bath and cool the mixture to 0 °C with vigorous stirring. Ensure the temperature is stable between 0–5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.105 mol) in 50 mL of cold water. Load this solution into the dropping funnel.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. The key is to maintain the temperature below 5 °C throughout the addition.
-
Validation Checkpoint: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue-black color indicates a slight excess, confirming the reaction is complete.[13]
-
Proceed Immediately: The resulting clear diazonium salt solution is unstable. It must be used without delay in the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials & Equipment:
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
The freshly prepared diazonium salt solution from Protocol 1
-
Large beaker with mechanical stirrer
-
Buchner funnel and filter paper
Procedure:
-
Coupling Component Solution: In the large beaker, dissolve 2-naphthol (0.1 mol) in 150 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 5 °C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Product Isolation: Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Data Summary and Characterization
The synthesized azo dyes should be characterized to confirm their identity and purity. The table below provides an example of expected data for a dye synthesized using 2-naphthol as the coupling component.
| Parameter | Expected Value / Observation | Rationale / Method |
| Starting Amine | 4-Chloro-3-amino-5-nitrobenzenesulfonic acid | Purity > 98% |
| Coupling Component | 2-Naphthol | Forms a vibrant, typically red, dye. |
| Physical Appearance | Deep red to maroon powder | Visual inspection of the final, dry product. |
| Expected Yield | 75-85% | Based on the limiting reagent (starting amine). |
| λmax (in Ethanol) | ~480-520 nm | Determined by UV-Visible Spectroscopy. |
| FT-IR Peaks (cm⁻¹) | ~1600-1550 (N=N stretch), ~3400 (O-H stretch) | Confirms key functional groups. |
| Solubility | Soluble in alkaline water due to the -SO₃H group. | Basic solubility test. |
Reaction Mechanism Visualization
The following diagram outlines the core chemical transformations.
Caption: Core reaction pathway for azo dye synthesis.
References
-
Obadahun, J., Tsaku, J.E., et al. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Global Scientific Journals, GSJ: Volume 9, Issue 11, November 2021. Link
-
The Synthesis of Azo Dyes. University of Toronto Scarborough, Department of Physical & Environmental Sciences. Link
-
Salleh, M. M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Progress in Color, Colorants and Coatings. Link
-
Giesen, V. (1977). Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group. Google Patents, US4058517A. Link
-
Kadhim, H. A., et al. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives, Vol. 19, Supplement 2, pp. 2115-2121. Link
-
Patel, H. R., et al. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, Vol. 5, Issue 5. Link
-
PubChem. 4-Chloro-3,5-dinitrobenzenesulphonic acid. National Center for Biotechnology Information. Link
-
The Organic Chemistry Tutor. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Link
-
Thermo Fisher Scientific. (2025). 4-Chloro-3,5-dinitrobenzoic acid - SAFETY DATA SHEET. Link
-
Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025). Journal of Survey in Fisheries Sciences. Link
-
Clark, J. (2023). Reactions of Diazonium Salts. Chemistry LibreTexts. Link
-
Diazotisation. Organic Chemistry Portal. Link
-
Scalera, M. (1958). Process of diazotization of aromatic. Google Patents, US2827449A. Link
-
Chemguide. some reactions of diazonium ions. Link
-
SynQuest Labs. 4-Chloro-3,5-dinitrobenzoic acid - SAFETY DATA SHEET. Link
-
Fierz-David, H. E., & Blangey, L. (1938). Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, p.331; Vol. 18, p.27. Link
-
Tedder, J. M., & Theaker, G. (1958). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA. Link
-
MedChemExpress. 4-Chloro-3-nitrobenzoic acid-SDS. Link
-
BenchChem. Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Link
-
ResearchGate. (2016). Coupling with diazonium salt?. Link
-
El-Shafie, A., & Webster, D. (2015). Processes for the diazotization of 2,5-dichloroanilines. Google Patents, WO2015095284A1. Link
-
Alfa Aesar. (2025). 4-Chloro-3-nitrobenzoic acid - SAFETY DATA SHEET. Link
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- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. plantarchives.org [plantarchives.org]
- 4. 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
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- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of 4-Chloro-3,5-dinitrobenzenesulfonic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling a Versatile Reagent
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. 4-Chloro-3,5-dinitrobenzenesulfonic acid (CDBSA), with its unique electronic and structural features, has emerged as a valuable building block for the construction of complex molecular architectures. This technical guide delves into the applications of CDBSA in the synthesis of pharmaceutical intermediates, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
CDBSA is a yellow crystalline powder, and its high reactivity is central to its utility.[1] The molecule's core is a benzene ring substituted with a chloro group, two nitro groups, and a sulfonic acid group. This strategic arrangement of electron-withdrawing groups renders the aromatic ring highly electron-deficient, thereby activating the chloro substituent for nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity allows for the facile introduction of a wide array of nucleophiles, making CDBSA a versatile precursor for a diverse range of pharmaceutical intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 88-91-5 | [2] |
| Molecular Formula | C₆H₃ClN₂O₇S | [2] |
| Molecular Weight | 282.62 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| IUPAC Name | This compound | [2] |
The Engine of Reactivity: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary application of this compound in pharmaceutical intermediate synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism. The two nitro groups, positioned ortho and para to the chlorine atom, are powerful electron-withdrawing groups. They act in concert to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. The sulfonic acid group further contributes to the electron deficiency of the ring.
The SNAr reaction of CDBSA typically proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.
This mechanism is highly favored due to the substantial stabilization of the intermediate by the nitro groups. The reaction proceeds readily under relatively mild conditions, making it an attractive transformation for industrial-scale synthesis.
Caption: The SNAr mechanism of this compound.
Key Application: Synthesis of 4-Amino-3,5-dinitrobenzenesulfonic Acid
A prominent application of CDBSA is in the synthesis of 4-amino-3,5-dinitrobenzenesulfonic acid. This compound serves as a crucial intermediate in the production of various pharmaceuticals, particularly sulfonamide-based antibacterial agents. The arylamine moiety is a key pharmacophore in many sulfonamide drugs, mimicking the structure of para-aminobenzoic acid (pABA), an essential nutrient for bacteria.[3]
Detailed Protocol: Synthesis of Potassium 4-Amino-3,5-dinitrobenzenesulfonate
This protocol is adapted from a well-established procedure and demonstrates the direct application of CDBSA in the synthesis of a key pharmaceutical intermediate.
Workflow Diagram:
Sources
- 1. 4-[(4-Aminophenyl)sulfonyl]aniline–3,5-dinitrobenzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
A Note on the Use of 4-Chloro-3,5-dinitrobenzenesulfonic Acid as a Soil Fungicide
Initial research indicates that 4-Chloro-3,5-dinitrobenzenesulfonic acid is not utilized as a soil fungicide. Its primary application lies within the realm of chemical synthesis, where it serves as an intermediate for producing agrochemicals, dyes, and pigments[1][2]. A related compound, 4-chloro-3,5-dinitrobenzenesulfonamide, has been patented for use in controlling soil fungi[3]. However, this guide will focus on a chemically related and extensively documented soil fungicide, Pentachloronitrobenzene (PCNB), to provide relevant and scientifically grounded protocols for researchers.
Application Notes for Pentachloronitrobenzene (PCNB) as a Representative Chlorinated Nitroaromatic Soil Fungicide
1. Introduction and Scientific Background
Pentachloronitrobenzene (PCNB), also known as Quintozene, is a broad-spectrum, non-systemic contact fungicide that has been used since the 1950s to control soil-borne fungal diseases in a variety of agricultural and ornamental settings[4][5]. It is particularly effective against pathogens that cause root and stem rots, ensuring a protective barrier in the soil around the plant's roots and stems[4]. Due to its persistence in soil, PCNB provides long-lasting disease control[4][6].
1.1. Chemical and Physical Properties
| Property | Value |
| Chemical Name | Pentachloronitrobenzene |
| CAS Number | 82-68-8 |
| Molecular Formula | C6Cl5NO2 |
| Molecular Weight | 295.36 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Water Solubility | ~0.4 ppm |
| Soil Half-Life | Approximately 80 days |
(Source: AMVAC Chemical Corporation)[4]
1.2. Mechanism of Action
PCNB exhibits a multi-site mode of action, which is a valuable trait for fungicide resistance management[4][6]. It is classified by the Fungicide Resistance Action Committee (FRAC) as a lipid and membrane synthesis inhibitor[4][7]. The primary mechanisms include:
-
Disruption of Fungal Cell Membranes: PCNB interferes with lipid and membrane synthesis, leading to a loss of cellular integrity[6][7].
-
Inhibition of Respiration: The compound can break down into CO2, which inhibits oxygen uptake by fungal spores, thereby preventing germination or killing the fungus[4].
-
Metabolic Interruption: PCNB blocks key metabolic pathways such as the pentose phosphate shunt and the Krebs cycle, disrupting glucose formation and overall energy production in the pathogen[4].
Because of these multiple modes of action, there is a low to medium risk of fungi developing resistance to PCNB[6].
2. Protocols for Laboratory and Greenhouse Evaluation
These protocols are intended for research purposes to evaluate the efficacy of PCNB against specific soil-borne pathogens.
2.1. Preparation of PCNB Formulations
PCNB is available in several formulations, including wettable powders (e.g., 75W), granules (e.g., 10G), and flowable liquids (e.g., 4F)[4]. For laboratory use, a wettable powder is often most convenient for preparing stock solutions.
Protocol 2.1.1: Preparation of a PCNB Stock Solution (from 75W Formulation)
-
Objective: To create a concentrated stock solution for preparing working dilutions.
-
Materials:
-
PCNB 75W (75% active ingredient)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Sterile glassware (beaker, graduated cylinder)
-
Weighing balance
-
-
Procedure:
-
Under a fume hood, weigh out the desired amount of PCNB 75W powder. To make a 1000 ppm (mg/L) active ingredient (a.i.) stock solution, for example, weigh 1.33 g of PCNB 75W and add it to a beaker.
-
Add a small amount of sterile deionized water to create a paste, ensuring the powder is fully wetted.
-
Gradually add more water while stirring continuously to bring the total volume to 1 liter.
-
Place the beaker on a magnetic stirrer and mix for at least 30 minutes to ensure a uniform suspension. Note: PCNB is not highly soluble, so this will be a suspension, not a true solution. Continuous agitation is critical during use.
-
2.2. Soil Treatment Methodologies
Protocol 2.2.1: Soil Incorporation Method
-
Objective: To evenly mix PCNB into a soil or potting medium for efficacy testing.
-
Materials:
-
Autoclaved or pasteurized soil/potting mix
-
PCNB stock solution or granular formulation
-
Appropriately sized container for mixing (e.g., cement mixer for large batches, sealed plastic bags for small batches)
-
Pathogen inoculum (e.g., grain spawn of Rhizoctonia solani)
-
-
Procedure:
-
Calculate the amount of PCNB needed based on the volume of soil and the target application rate (e.g., lbs a.i. per acre, converted to mg/kg of soil).
-
If using a liquid formulation, spray the calculated volume of the PCNB suspension onto the soil while it is being mixed to ensure even distribution.
-
If using a granular formulation, sprinkle the granules evenly over the soil and mix thoroughly.
-
Introduce the pathogen inoculum into the soil and mix again to distribute it evenly.
-
Dispense the treated and inoculated soil into experimental pots. Include a positive control (inoculated, untreated soil) and a negative control (uninoculated, untreated soil).
-
Protocol 2.2.2: Soil Drench Method
-
Objective: To apply PCNB to the soil surface of potted plants.
-
Materials:
-
Potted plants in a suitable growth medium
-
PCNB working solution at the desired concentration
-
Graduated cylinder or beaker for application
-
-
Procedure:
-
Prepare the desired concentration of the PCNB suspension from the stock solution.
-
Water the plants as you normally would to ensure the soil is not overly dry.
-
Apply a specific volume of the PCNB drench evenly to the soil surface of each pot. The volume should be sufficient to wet the root zone without excessive leaching.
-
Include appropriate control groups, including plants drenched with water only.
-
3. Data Presentation and Visualization
3.1. Efficacy of PCNB Against Common Soil-Borne Pathogens
| Target Pathogen | Disease | Efficacy |
| Rhizoctonia solani | Stem Canker, Black Scurf, Root Rot | Excellent |
| Sclerotinia sclerotiorum | White Mold, Black Rot | Good to Excellent |
| Sclerotium rolfsii | Southern Blight | Good to Excellent |
| Plasmodiophora brassicae | Clubroot | Good |
| Streptomyces scabies | Common Scab | Suppression |
| Typhula spp. | Gray Snow Mold | Excellent |
| Microdochium nivale | Pink Snow Mold | Excellent |
(Source: AMVAC Chemical Corporation, U.S. EPA)[4][6][8]
3.2. Diagrams
Sources
- 1. gugupharm.com [gugupharm.com]
- 2. This compound CAS 88-91-5, Medicine Grade, Best Price [nbinnochem.com]
- 3. US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide - Google Patents [patents.google.com]
- 4. amvac.com [amvac.com]
- 5. pcnb fungicide [cnagrochem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Life Technologies [lifetechindia.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application Notes & Protocols: Leveraging 4-Chloro-3,5-dinitrobenzenesulfonic Acid for the Synthesis of Novel Heat-Resistant Aromatic Polymers
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the prospective use of 4-chloro-3,5-dinitrobenzenesulfonic acid as a key monomer in the synthesis of high-performance, heat-resistant polymers. While direct polymerization of this specific monomer is not yet extensively documented, this guide extrapolates from established principles of polymer chemistry, particularly nucleophilic aromatic substitution (SNAr) reactions, to propose a viable synthetic pathway. The unique trifunctional nature of this molecule—possessing an activated chlorine atom for polymerization, two electron-withdrawing nitro groups to enhance thermal stability, and a sulfonic acid group for potential functionalization—presents a compelling case for its exploration in materials science. This guide offers detailed, field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding through comprehensive references.
Introduction: The Rationale for Employing this compound
The quest for advanced polymeric materials with superior thermal stability is driven by the demands of the aerospace, automotive, and electronics industries. Aromatic polymers, such as polyether sulfones (PES), are renowned for their high glass transition temperatures and excellent thermo-oxidative stability.[1] The incorporation of specific functional groups can further enhance these properties.
This compound presents a unique combination of functionalities that make it an attractive candidate for the synthesis of novel heat-resistant polymers:
-
Activated Halogen for SNAr Polymerization: The chlorine atom is positioned on an aromatic ring that is strongly activated by two electron-withdrawing nitro groups in the ortho and para positions. This configuration is highly favorable for nucleophilic aromatic substitution (SNAr) reactions, a common and efficient method for forming the ether linkages found in many high-performance polymers.[2][3][4]
-
Nitro Groups for Enhanced Thermal and Mechanical Properties: The presence of nitro groups on the polymer backbone can increase chain rigidity and intermolecular interactions, contributing to a higher glass transition temperature (Tg) and enhanced thermal stability. Furthermore, these groups can be chemically modified post-polymerization to introduce other functionalities.[5]
-
Sulfonic Acid Group for Functionality: The sulfonic acid moiety introduces hydrophilicity and can act as a site for cross-linking or further functionalization. In the context of materials for applications like fuel cells, the sulfonic acid group is crucial for proton conductivity.[6][7]
This guide proposes a synthetic strategy based on the SNAr polycondensation of this compound with a suitable bisphenol, leading to the formation of a novel sulfonated, nitrated poly(arylene ether sulfone)-like polymer.
Proposed Reaction Mechanism and Synthetic Pathway
The proposed polymerization proceeds via a nucleophilic aromatic substitution mechanism. The reaction involves the deprotonation of a bisphenol by a weak base to form a more nucleophilic phenoxide, which then attacks the electron-deficient carbon bearing the chlorine atom on the this compound monomer. The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thus facilitating the displacement of the chloride leaving group.[8][9]
Caption: Proposed SNAr Polymerization Workflow.
Detailed Experimental Protocols
3.1. Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | (e.g., Sigma-Aldrich) | Store in a desiccator. |
| Bisphenol A | >99% | (e.g., Sigma-Aldrich) | Recrystallize from toluene before use. |
| Potassium Carbonate (K2CO3) | >99% | (e.g., Fisher Scientific) | Finely ground and dried under vacuum at 120 °C for 24h. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | (e.g., Sigma-Aldrich) | Use as received. |
| Toluene | Anhydrous | (e.g., Sigma-Aldrich) | Use as received. |
| Methanol | ACS Grade | (e.g., VWR) | For polymer precipitation. |
| Deionized Water | >18 MΩ·cm | In-house | For washing the polymer. |
3.2. Polymer Synthesis Protocol: Poly(arylene ether) with Pendant Nitro and Sulfonic Acid Groups
This protocol details the synthesis of a high-molecular-weight polymer via nucleophilic aromatic substitution polycondensation.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.
-
Charging Reactants: To the flask, add this compound (e.g., 0.1 mol), bisphenol A (0.1 mol), and finely ground, anhydrous potassium carbonate (0.12 mol).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of approximately 25% (w/v) and toluene as an azeotropic solvent (typically 30% of the NMP volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 150 °C with vigorous stirring under a gentle nitrogen flow. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.
-
Polymerization: After removing the toluene via the Dean-Stark trap, gradually increase the reaction temperature to 190 °C to initiate polymerization. The viscosity of the solution will increase significantly as the polymer chains grow. Maintain the reaction at this temperature for 8-12 hours.
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with NMP to reduce viscosity.
-
Slowly pour the polymer solution into a beaker containing vigorously stirred methanol to precipitate the polymer as fibrous strands.
-
Collect the polymer by filtration and wash it extensively with deionized water to remove any residual salts and NMP.
-
Further purify the polymer by boiling it in deionized water for 1 hour, followed by another wash with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Caption: Step-by-step experimental workflow.
Characterization and Analysis of the Resulting Polymer
Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to evaluate its heat-resistant properties.
4.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups in the polymer.[10][11][12]
-
Expected Peaks:
-
~1240 cm-1 (Ar-O-Ar stretching) confirming ether bond formation.
-
~1530 cm-1 and ~1350 cm-1 (asymmetric and symmetric -NO2 stretching).
-
~1030 cm-1 and ~1150 cm-1 (symmetric and asymmetric S=O stretching of the -SO3H group).
-
Broad absorption between 3000-3500 cm-1 (O-H stretching of the sulfonic acid).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed structure of the polymer repeat unit.[10][13] The spectra would be complex, but key resonances corresponding to the aromatic protons and carbons in the polymer backbone would confirm the proposed structure.
4.2. Thermal Properties Analysis
The thermal stability of the synthesized polymer is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[14][15][16][17]
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. This provides information on the decomposition temperature and the char yield at high temperatures. High-performance aromatic polymers are expected to exhibit high decomposition temperatures (often >400 °C) and a significant char yield.[1][18]
-
Protocol: Heat the polymer sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. A high Tg is indicative of a rigid polymer backbone and is a key characteristic of heat-resistant materials.[19]
-
Protocol: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow curve.
-
| Property | Analytical Technique | Expected Outcome for a Heat-Resistant Polymer |
| Structure Confirmation | FTIR, NMR | Presence of expected functional groups and polymer backbone structure. |
| Thermal Decomposition Temp. | TGA | Onset of decomposition > 400 °C in N2. |
| Char Yield at 800 °C | TGA | High char yield (>40%). |
| Glass Transition Temp. (Tg) | DSC | High Tg (typically > 180 °C). |
Conclusion and Future Outlook
The proposed application of this compound as a monomer for the synthesis of heat-resistant polymers offers a promising avenue for the development of new high-performance materials. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore this novel chemistry. The resulting sulfonated and nitrated aromatic polymers are anticipated to exhibit excellent thermal stability and could be tailored for a variety of advanced applications. Future work should focus on optimizing the polymerization conditions, exploring different bisphenol co-monomers to tune the polymer properties, and investigating the post-polymerization modification of the nitro and sulfonic acid groups to further enhance the material's performance.
References
-
ResearchGate. (n.d.). The synthesis of polyethersulfone. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024). Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). NMR and FT-IR studies of sulfonated styrene-based homopolymers and copolymers. Retrieved January 24, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Condensation products of aromatic sulphonic acids with formaldehyde.
-
ResearchGate. (n.d.). Synthesis of sulfonate ester and sulfonic acid-containing poly(arylene PerFluoroCycloButane)s (PFCB) by direct copolymerization of a sulfonate ester-containing precursor. Retrieved January 24, 2026, from [Link]
-
CNR-IRIS. (n.d.). Synthesis and characterization of sulfonated copolyethersulfones. Retrieved January 24, 2026, from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved January 24, 2026, from [Link]
-
MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved January 24, 2026, from [Link]
-
PMC - NIH. (n.d.). Modified polyether-sulfone membrane: a mini review. Retrieved January 24, 2026, from [Link]
-
e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved January 24, 2026, from [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Quaternized Polyethersulfone (QPES) Membrane with Imidazole Functionalized Graphene Oxide (ImGO) for Alkaline Anion Exchange Fuel Cell Application. Retrieved January 24, 2026, from [Link]
-
Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2019). In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts. Retrieved January 24, 2026, from [Link]
-
PMC - PubMed Central. (2025). Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. Retrieved January 24, 2026, from [Link]
-
Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Mechanical, Fatigue, and Thermal Characterization of ASA, Nylon 12, PC, and PC-ABS Manufactured by Fused Filament Fabrication (FFF). Retrieved January 24, 2026, from [Link]
-
NRC Publications Archive. (2025). Modified polysulfones. III. Synthesis and characterization of polysulfone aldehydes for reactive membrane materials. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (n.d.). Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2017). (PDF) Characterization and sulfonation degree of sulfonated poly ether ether ketone using Fourier transform infrared spectroscopy. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. Retrieved January 24, 2026, from [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). (A) FT‐IR spectra of the sulfonated porous organic polymers and (B) ¹³C.... Retrieved January 24, 2026, from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 24, 2026, from [Link]
-
YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved January 24, 2026, from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3,5-dinitrobenzenesulfonic Acid
Welcome to the technical support center for the synthesis of 4-chloro-3,5-dinitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and ensure the integrity of their results. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions in your experimental work.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The synthesis, while conceptually straightforward, involves highly energetic nitration and sulfonation steps that require careful control to achieve high yield and purity. This guide provides a comprehensive resource to navigate the challenges of this synthesis.
Core Synthesis Pathway
The primary route to this compound involves a two-step electrophilic aromatic substitution on chlorobenzene: sulfonation followed by dinitration. Understanding the mechanism of each step is crucial for troubleshooting.
Caption: Overall synthesis pathway for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low Yield of the Final Product
Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yield can stem from incomplete reactions in either the sulfonation or nitration step, or from product loss during workup and purification. Let's break down the possibilities:
1. Incomplete Sulfonation:
-
Causality: The sulfonation of chlorobenzene is a reversible reaction.[3] Insufficiently strong sulfonating agents or inadequate reaction time and temperature can lead to unreacted chlorobenzene.
-
Troubleshooting:
-
Reagent Choice: Use fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), a powerful electrophile.[4][5] The higher the concentration of SO₃, the more potent the sulfonating mixture.
-
Reaction Conditions: Ensure the reaction is heated sufficiently (e.g., on a steam bath) for an adequate duration (e.g., 2 hours) to drive the equilibrium towards the product.[4][6] Monitor the reaction's completion by taking a small aliquot, diluting it with water, and checking for the absence of oily chlorobenzene droplets.[4]
-
2. Inefficient Dinitration:
-
Causality: The nitronium ion (NO₂⁺) is the active electrophile in nitration. Its generation from nitric acid is catalyzed by concentrated sulfuric acid.[3] An insufficiently potent nitrating mixture or improper temperature control can lead to incomplete dinitration. The sulfonic acid and chloro groups are deactivating, making the second nitration more difficult than the first.
-
Troubleshooting:
-
Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is essential. For challenging dinitrations, fuming nitric acid can be used.[4]
-
Temperature Control: The nitration reaction is highly exothermic.[6] The temperature should be carefully controlled. While initial addition of the nitrating agent may require cooling to manage the exotherm, a subsequent heating step is necessary to overcome the activation energy for the introduction of the two nitro groups.[2][6] A temperature range of 110-115°C has been reported for a similar dinitration.[6]
-
3. Product Loss During Workup:
-
Causality: this compound is water-soluble. Excessive washing with water or using a large volume for recrystallization can lead to significant product loss.
-
Troubleshooting:
-
Precipitation: After the reaction, the mixture is typically poured onto ice to precipitate the product.[6] The product is often isolated as a salt (e.g., potassium or sodium salt) to reduce its solubility in the acidic aqueous solution.[4][6]
-
Recrystallization: If recrystallization is necessary, use a minimal amount of boiling water.[6] Cooling the solution to a low temperature (5-10°C) for an extended period (e.g., 12 hours) will maximize crystal recovery.[6]
-
Caption: Troubleshooting logic for low yield of this compound.
Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the common byproducts and how can I avoid them?
A: Impurities can arise from side reactions or incomplete reactions. The most common impurities are mono-nitrated intermediates and isomers.
1. Mono-nitrated Impurities:
-
Causality: This occurs when the nitration is incomplete, leading to the presence of 4-chloro-3-nitrobenzenesulfonic acid.
-
Troubleshooting:
-
Forcing Conditions: As mentioned for low yield, ensure the nitrating conditions (reagent strength, temperature, and time) are sufficient to achieve dinitration.
-
Monitoring: If possible, use techniques like TLC or HPLC to monitor the reaction's progress and ensure the disappearance of the mono-nitrated intermediate.
-
2. Isomeric Impurities:
-
Causality: The chloro and sulfonic acid groups direct incoming electrophiles. While the 3,5-dinitro isomer is the major product, other isomers can form, especially if the reaction conditions are not optimal.
-
Troubleshooting:
-
Temperature Control: Strict temperature control during nitration is crucial to minimize the formation of unwanted isomers.
-
Purification: Recrystallization is key to removing isomeric impurities.[6] The desired product's potassium salt can be recrystallized from boiling water to achieve high purity.[6] It is noted that if the potassium 4-chloro-3,5-dinitrobenzenesulfonate is not recrystallized, subsequent reactions can yield very impure products.[6]
-
3. Sulfone Byproducts:
-
Causality: In the sulfonation step, a small amount of dichlorodiphenylsulfone can be formed as a byproduct.[4]
-
Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the sulfonation of chlorobenzene?
A1: Based on established procedures, the following conditions are recommended:
-
Reagents: A mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum with ~25% free SO₃).[4][6]
-
Temperature: Initially, the addition of chlorobenzene to the acid mixture can be exothermic, with the temperature rising to 70-80°C.[4] Subsequently, heating on a steam bath for about 2 hours is recommended to ensure the reaction goes to completion.[4][6]
-
Monitoring: Completion can be checked by ensuring a test portion of the reaction mixture gives a clear solution upon dilution with water, with no oily droplets of unreacted chlorobenzene.[4]
Q2: What are the key safety precautions for this synthesis?
A2: This synthesis involves highly corrosive and reactive chemicals.
-
Acids: Concentrated and fuming sulfuric acid, as well as nitric acid, are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.
-
Nitration: The nitration step is highly exothermic and can lead to runaway reactions if not properly controlled. Add the nitrating agent slowly and with efficient cooling.[4] Be aware of the potential for the evolution of toxic nitrogen dioxide gas.[6]
-
Quenching: Quenching the reaction mixture by pouring it onto ice should be done carefully and slowly to manage the heat generated.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques can be used:
-
Melting Point: The melting point of a derivative, such as 2,6-dinitroaniline formed from the product, can be a good indicator of purity.[6]
-
Spectroscopy: Techniques like ¹H NMR and IR spectroscopy can confirm the structure of the final product.
-
Chromatography: HPLC can be used to assess the purity and quantify any impurities.
Experimental Protocols
Protocol 1: Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate
This protocol is adapted from a procedure reported in Organic Syntheses.[6]
Materials:
-
Chlorobenzene
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Fuming Sulfuric Acid (~25% free SO₃)
-
Potassium Nitrate
-
Cracked Ice
-
Deionized Water
Procedure:
-
Sulfonation: In a round-bottomed flask equipped with a mechanical stirrer, combine 300 mL of concentrated sulfuric acid and 50 mL of fuming sulfuric acid. Add 50 mL (0.49 mole) of chlorobenzene. Heat the mixture with stirring on a steam bath for 2 hours.
-
Cooling: Cool the reaction mixture to room temperature.
-
Nitration: Replace the stirrer with a thermometer. Add 170 g (1.68 moles) of potassium nitrate in portions, maintaining the temperature between 40-60°C by cooling in an ice-water bath.
-
Heating: After the addition is complete, heat the mixture to 110-115°C and maintain this temperature for 20 hours. The reaction is moderately exothermic for the first few hours, so careful temperature control is necessary.[6]
-
Workup: Pour the hot reaction mixture onto 2 kg of cracked ice.
-
Isolation: Once the ice has melted, filter the yellow precipitate with suction and press it as dry as possible.
-
Recrystallization: Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 mL of boiling water. Remove any insoluble material by decantation or hot filtration.
-
Crystallization: Cool the solution to 5-10°C for 12 hours to allow for complete crystallization.
-
Final Product: Collect the crystalline potassium salt by suction filtration and press it dry.
| Parameter | Value | Reference |
| Chlorobenzene | 0.49 mole | [6] |
| Fuming H₂SO₄ | 50 mL (~25% SO₃) | [6] |
| Conc. H₂SO₄ | 300 mL | [6] |
| Potassium Nitrate | 1.68 moles | [6] |
| Nitration Temp. | 110-115 °C | [6] |
| Nitration Time | 20 hours | [6] |
References
- Vertex AI Search, "this compound CAS 88-91-5, Medicine Grade, Best Price"
- Organic Syntheses, "2,6-dinitroaniline"
- PrepChem.com, "Preparation of 4-chloro-3-nitrobenzenesulfonic acid"
- Guidechem, "How can 4-chloro-3,5-dinitrobenzoic acid be synthesized and applied?"
- Google Patents, "US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide"
- Google Patents, "US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride"
- PubChem, "4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627"
- ResearchGate, "Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity"
- Chemistry LibreTexts, "18.
- Quora, "What happens when 1-chloro-2, 4-dinitrobenzene is tre
- Pharmaguideline, "Reactions of Benzene - Nitration, Sulphonation, Halogen
- Pearson, "Predict the major products of the following reactions. (c) nitrobenzene + fuming sulfuric acid"
- YouTube, "Sulfonation of Benzene & Desulfonation Reaction Mechanism - Arom
- Amerigo Scientific, "4-Chloro-3,5-dinitrobenzoic acid (97%)"
- Google Patents, "CN103102276A - Method for preparing 3,5-dichloroaniline"
Sources
- 1. This compound CAS 88-91-5, Medicine Grade, Best Price [nbinnochem.com]
- 2. guidechem.com [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing the Aqueous Instability of 4-Chloro-3,5-dinitrobenzenesulfonic Acid
A Note from Your Senior Application Scientist
Welcome to the dedicated support guide for 4-Chloro-3,5-dinitrobenzenesulfonic acid (CDBSA). As a potent intermediate in pharmaceutical and dye synthesis, its utility is well-established.[1] However, its reactivity in aqueous environments presents a significant challenge, often leading to inconsistent experimental results. This guide is designed to move beyond simple protocols and provide you with the foundational understanding and practical solutions to manage this instability.
The core issue stems from the high susceptibility of the CDBSA molecule to Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitro groups strongly activate the benzene ring, making the chlorine atom an excellent leaving group. In aqueous solutions, water and, more potently, hydroxide ions (OH⁻) act as nucleophiles, readily attacking the carbon atom bonded to the chlorine. This leads to the irreversible degradation of your starting material. Our goal is to equip you with the knowledge to control these variables and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the handling of this compound.
Q1: I just dissolved my CDBSA in water, and my HPLC analysis already shows a significant impurity peak. What is happening?
A: You are observing the rapid hydrolysis of the compound. The primary degradation product is 4-Hydroxy-3,5-dinitrobenzenesulfonic acid, formed when a water molecule or a hydroxide ion replaces the chlorine atom on the aromatic ring. This SNAr reaction is often fast enough to be observed within minutes of dissolution, especially if the water is neutral or slightly alkaline (pH ≥ 7).
Q2: What is the specific chemical mechanism behind this degradation?
A: The degradation proceeds via a well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism. The process involves two main steps:
-
Nucleophilic Attack: A nucleophile (like OH⁻) attacks the electron-deficient carbon atom attached to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), resulting in the substituted product. The strong electron-withdrawing effect of the two nitro groups is critical for stabilizing the negatively charged Meisenheimer complex, thus facilitating the reaction.
Q3: How significantly do pH and temperature impact the stability of my CDBSA solution?
A: Both factors are critical and have a synergistic effect on the rate of degradation.
-
pH: This is the most dominant factor. The rate of hydrolysis increases exponentially with pH. In alkaline solutions, the high concentration of the potent hydroxide (OH⁻) nucleophile dramatically accelerates the degradation compared to the much weaker water nucleophile present at neutral or acidic pH. A similar reactivity pattern is observed in the closely related compound, 4-chloro-3,5-dinitrobenzoic acid.[2]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. Keeping solutions cold is a key strategy to slow down this degradation process. For the analogous benzoic acid derivative, the reaction rate is highly temperature-dependent, with a reported activation energy of over 70 kJ/mol.[2]
Q4: Can I use common biological buffers like Tris or HEPES to control the pH of my solution?
A: This is strongly discouraged unless the reaction is your intended outcome. Buffers containing primary or secondary amines, such as Tris, are nucleophilic and will react with CDBSA, replacing the chlorine atom to form a new sulfonated amine compound. This introduces another degradation pathway and will compromise your experiment. Always use non-nucleophilic buffers.
Section 2: In-Depth Troubleshooting Guide
Issue 1: My freshly prepared stock solution shows immediate signs of degradation.
-
Root Cause Analysis: The "deionized water" used for dissolution is likely at a pH between 6.0 and 7.5. At this pH, the concentration of hydroxide ions is sufficient to initiate noticeable hydrolysis, which is then accelerated by ambient laboratory temperatures.
-
Preventative Protocol: Prepare your stock solutions under conditions that minimize the primary nucleophiles (OH⁻) and slow the reaction kinetics.
-
Use Acidified Water: Prepare a stock of deionized water acidified to pH 4.0-5.0 with a non-nucleophilic acid like HCl or H₂SO₄.
-
Pre-chill Everything: Place your acidified water, glassware, and stir bars at 4°C (in a cold room or on ice) before use.
-
Rapid Dissolution: Weigh the CDBSA powder and dissolve it quickly in the pre-chilled, acidified water. Keep the solution on ice at all times.
-
Use Immediately: Prepare only the amount needed for the experiment and use it as quickly as possible. Avoid long-term storage of aqueous solutions.
-
Issue 2: My experimental results are inconsistent and not reproducible.
-
Root Cause Analysis: If your stock solution is stable, the inconsistency is likely arising from interactions within your experimental medium. Components in your assay buffer or cell culture media (e.g., amino acids, buffer salts) can act as nucleophiles, degrading the CDBSA over the course of the experiment.
-
Solution: Buffer & Media Compatibility Screening
-
Identify Nucleophiles: Review the composition of your experimental medium for any potential nucleophiles (e.g., amines, thiols).
-
Run a Control Incubation: Prepare your complete experimental medium without your cells or primary reactant. Add CDBSA at the final working concentration.
-
Time-Course Analysis: Take aliquots at T=0 and at several time points throughout your typical experiment duration (e.g., 1h, 4h, 24h).
-
Analyze for Degradation: Use the HPLC-UV method described in Section 3 to quantify the remaining CDBSA at each time point. If significant degradation occurs, a component of your medium is incompatible.
-
Table 1: Influence of Environmental Factors on CDBSA Degradation
| Condition | Relative Degradation Rate | Recommendation |
| pH > 8.0 | Extremely High | Avoid. Unsuitable for experiments requiring intact CDBSA. |
| pH ~ 7.0 | Moderate to High | Use with extreme caution. Prepare fresh, keep cold, use immediately. |
| pH < 6.0 | Low | Recommended. Provides a more stable environment for handling. |
| Temp > 25°C | High | Avoid. Accelerates degradation at all pH levels. |
| Temp = 4°C | Low | Recommended. Significantly slows hydrolysis kinetics. |
Table 2: Recommended vs. Non-Recommended Solvents & Buffers
| Solvent/Buffer Type | Recommendation | Rationale (Causality) |
| Deionized Water (Unbuffered) | Not Recommended | pH is often slightly acidic but uncontrolled; can lead to variable rates of hydrolysis. |
| Acidified Water (pH 4-5) | Highly Recommended | Minimizes the concentration of OH⁻, the primary catalyst for degradation. |
| Phosphate Buffers (e.g., PBS) | Recommended (pH < 7.5) | Phosphate is a non-nucleophilic buffer. However, be aware that standard PBS is often pH 7.4, where degradation can still occur. Adjust pH downwards if possible. |
| Tris, HEPES, Glycine Buffers | Strongly Not Recommended | These buffers contain nucleophilic amine groups that will react directly with CDBSA, leading to compound consumption and artifact formation. |
| Aprotic Solvents (DMSO, DMF) | Recommended for Storage | Excellent for long-term storage of a concentrated primary stock. CDBSA is stable in these as there are no nucleophiles like water present. Prepare aqueous dilutions from this stock immediately before use. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol provides a validated method for creating an aqueous solution of CDBSA with minimized immediate degradation.
Materials:
-
This compound (MW: 298.61 g/mol )[1]
-
High-purity deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks (Class A)
-
Ice bath
Procedure:
-
Prepare Acidified Diluent: Add 0.1 M HCl dropwise to a beaker of deionized water while stirring until the pH is stable between 4.0 and 4.5.
-
Pre-chill: Place the acidified water and a clean volumetric flask in an ice bath for at least 30 minutes to bring them to ~4°C.
-
Weigh Compound: Accurately weigh 29.86 mg of CDBSA powder.
-
Dissolve: Add the powder to the pre-chilled volumetric flask. Add approximately 7 mL of the cold, acidified water and swirl gently to dissolve. The compound is water-soluble, so this should be rapid.[1]
-
Bring to Volume: Once fully dissolved, bring the flask to the final 10 mL mark with the cold, acidified water. Invert several times to mix thoroughly.
-
Use Immediately: Keep the stock solution on ice and proceed with experimental dilutions without delay. Do not store this aqueous stock.
Protocol 2: Monitoring Solution Stability using HPLC-UV
This method allows you to quantify the percentage of intact CDBSA versus its primary hydrolytic degradation product.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 70% B
-
10-12 min: Hold at 70% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Expected Results:
-
Intact CDBSA: Will elute as a sharp peak.
-
4-Hydroxy-3,5-dinitrobenzenesulfonic acid (Degradation Product): Will elute at an earlier retention time due to its increased polarity.
-
Quantification: The relative percentage of each compound can be determined by integrating the area under each peak. Purity (%) = (Area of CDBSA Peak / Total Area of All Peaks) x 100.
Section 4: Visual Summaries & Diagrams
Degradation Pathway & Experimental Workflow
The following diagrams illustrate the key chemical transformation and the recommended decision-making process for handling CDBSA in your research.
Caption: SNAr degradation of CDBSA in the presence of hydroxide.
Caption: Decision workflow for preparing and using CDBSA solutions.
References
- This compound Product Description. (n.d.). Retrieved January 24, 2026, from a chemical supplier's product page.
- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. U.S. Patent and Trademark Office. This patent describes the synthesis of a related sulfonyl chloride and notes that high temperatures can favor hydrolysis to the corresponding sulfonic acid, highlighting the inherent reactivity of the sulfonyl group.
-
Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(10), 579-582. This paper discusses the anilino-dechlorination of a structurally similar compound, providing a precedent for the SNAr mechanism on this substituted ring system. [Link]
-
Schultz, H. P. (1951). 2,6-DINITROANILINE. Organic Syntheses, 31, 45. This synthesis procedure involves the reaction of potassium 4-chloro-3,5-dinitrobenzenesulfonate with ammonium hydroxide, demonstrating the reactivity of the chloro- group with amine nucleophiles. [Link]
-
PubChem Compound Summary for CID 66627, 4-Chloro-3,5-dinitrobenzenesulphonic acid . (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026. This database provides aggregated chemical data, properties, and identifiers for the compound. [Link]
-
D. L. G. D., D. P., A. R. L., & A. R. B. (2001). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Environmental Toxicology and Chemistry, 20(1), 3-8. This study provides key quantitative data on a closely related molecule, including its solubility, acid dissociation constant, and the kinetics of its reaction with hydroxide ions, serving as a strong model for the behavior of CDBSA. [Link]
- Moody, C. J., & Rees, C. W. (Eds.). (1984). Comprehensive Organic Chemistry. Pergamon Press. This foundational text describes the principles of Nucleophilic Aromatic Substitution, including the role of activating groups like nitro-groups and the nature of common nucleophiles. [Source is a general chemistry textbook and not directly linkable]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. This textbook provides an in-depth explanation of reaction mechanisms, including the formation and stabilization of Meisenheimer complexes in SNAr reactions. [Source is a general chemistry textbook and not directly linkable]
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Identifying and minimizing side reactions in 4-Chloro-3,5-dinitrobenzenesulfonic acid nitration
Welcome to the technical support center for the nitration of 4-chloro-3,5-dinitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side reactions, ensuring the desired product's purity and yield.
Introduction: The Challenge of a Third Nitration
The introduction of a third nitro group onto the this compound ring is a demanding electrophilic aromatic substitution reaction. The benzene ring is already heavily deactivated by the presence of two electron-withdrawing nitro groups and a sulfonic acid group. Consequently, forcing the third nitration requires harsh reaction conditions, typically employing a mixture of fuming nitric acid and fuming sulfuric acid (oleum) at elevated temperatures. These aggressive conditions, while necessary for the desired transformation, also create a fertile ground for several side reactions. This guide will illuminate these potential pitfalls and offer strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of this compound?
The primary desired product is 4-chloro-2,3,5-trinitrobenzenesulfonic acid. The incoming nitronium ion (NO₂⁺) is directed to the ortho position relative to the chloro group.
Q2: Why are such harsh reaction conditions required for this nitration?
The starting material, this compound, possesses three strongly electron-withdrawing groups (two -NO₂ and one -SO₃H). These groups deactivate the benzene ring, making it less susceptible to electrophilic attack. Overcoming this deactivation to introduce a third nitro group necessitates the use of a highly reactive nitrating agent, generated in a mixture of fuming nitric acid and fuming sulfuric acid, often at elevated temperatures.[1][2]
Q3: What are the most common side reactions to expect?
The most probable side reactions include:
-
Hydrolysis of the chloro group: Replacement of the chlorine atom with a hydroxyl group to form 4-hydroxy-3,5-dinitrobenzenesulfonic acid or its trinitrated derivative.
-
Desulfonation: Loss of the sulfonic acid group (-SO₃H), which can be reversible under certain conditions.[3][4][5]
-
Ipso Substitution: Attack of the nitronium ion at a position already occupied by a substituent, potentially leading to the replacement of the chloro or sulfonic acid group.[6][7][8][9]
-
Oxidative Degradation: At very high temperatures and acid concentrations, the aromatic ring can undergo oxidative degradation, leading to a complex mixture of byproducts and a reduction in yield.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment and provides actionable solutions.
Problem 1: Low yield of the desired 4-chloro-2,3,5-trinitrobenzenesulfonic acid with significant starting material remaining.
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently harsh reaction conditions | The deactivating effect of the existing substituents is preventing the nitration from proceeding to completion. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Consider using a higher concentration of fuming nitric acid or oleum. Caution: This will also increase the rate of side reactions. |
| Inadequate mixing | Poor mixing can lead to localized "hot spots" and uneven reaction progress. | Ensure vigorous and efficient stirring throughout the reaction. |
| Premature quenching of the reaction | The reaction may require a longer time to reach completion. | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) before quenching. |
Problem 2: Presence of a significant amount of a hydroxylated byproduct (e.g., 4-hydroxy-2,3,5-trinitrobenzenesulfonic acid).
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the chloro group | The highly acidic and aqueous environment, especially at elevated temperatures, can facilitate the nucleophilic substitution of the chlorine atom by water. | Maintain the reaction temperature as low as possible while still achieving the desired nitration. Minimize the water content in the reaction mixture by using anhydrous acids. |
Problem 3: Formation of byproducts lacking the sulfonic acid group.
| Potential Cause | Explanation | Recommended Solution |
| Desulfonation | The sulfonation of aromatic rings is a reversible process.[3][4][5] Under certain acidic and thermal conditions, the sulfonic acid group can be removed. | Use a minimal excess of sulfuric acid. While sulfuric acid is necessary to generate the nitronium ion, a very high concentration might shift the equilibrium towards desulfonation. |
| Ipso-nitration at the sulfonylated carbon | The nitronium ion may attack the carbon atom bearing the sulfonic acid group, leading to its displacement.[6][7][8][9] | Precise control of reaction temperature is crucial. Lower temperatures generally favor the desired nitration pathway over ipso-substitution. |
Experimental Protocols
Protocol 1: Nitration of this compound
Disclaimer: This protocol involves highly corrosive and hazardous materials. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of fuming sulfuric acid (20% SO₃).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 28.2 g (0.1 mol) of this compound in small portions, ensuring the temperature does not exceed 10 °C.
-
Addition of Nitrating Agent: Once the starting material is fully dissolved, slowly add 30 mL of fuming nitric acid (90-100%) via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then carefully heat it to 80-90 °C. Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate out of the solution. Isolate the solid by vacuum filtration and wash it with cold, dilute hydrochloric acid, followed by ice-cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: Prepare a gradient mobile phase system. For example, Mobile Phase A: 0.1% trifluoroacetic acid in water, and Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Column: Use a C18 reverse-phase column.
-
Gradient: A typical gradient could be: 0-5 min, 95% A; 5-25 min, linear gradient to 50% A; 25-30 min, 50% A; followed by re-equilibration.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Prepare a dilute solution of the crude product in the initial mobile phase composition.
Visualizing Reaction Pathways
Desired Nitration Pathway
Sources
- 1. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Notes on Ipso Nitration [unacademy.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Proper storage and handling conditions for 4-Chloro-3,5-dinitrobenzenesulfonic acid
Technical Support Center: 4-Chloro-3,5-dinitrobenzenesulfonic acid (CDBSA)
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CDBSA). This document is designed for our valued partners in research, discovery, and drug development. CDBSA is a potent and versatile intermediate, primarily utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its utility stems from the highly activated aromatic ring, making it an excellent substrate for nucleophilic substitution reactions.[2] However, this same reactivity necessitates stringent storage and handling protocols to ensure experimental reproducibility, safety, and reagent integrity. This guide moves beyond mere procedural lists to provide the causal reasoning behind each recommendation, empowering you to make informed decisions in your laboratory.
Section 1: Core Chemical Profile & Safety Data
A fundamental understanding of the reagent's properties is the first step toward safe and effective use. The following table summarizes the critical data for CDBSA.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 88-91-5 | [1][3] |
| Molecular Formula | C₆H₃ClN₂O₇S | [3] |
| Molecular Weight | 282.62 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Skin Sensitizer | [3][4][5][6] |
Section 2: Standard Operating Procedures (SOPs)
Adherence to these validated protocols is critical for mitigating risks and ensuring the chemical's stability.
SOP 2.1: Reagent Storage Protocol
The stability of CDBSA is directly linked to its storage environment. The sulfonic acid moiety is hygroscopic, and the dinitro-activated aromatic system is susceptible to degradation.
Protocol Steps:
-
Verification upon Receipt: Immediately upon arrival, inspect the container seal for integrity. The product should be a free-flowing yellow powder. Note any discoloration or clumping, as this may indicate moisture contamination.
-
Primary Storage Container: Always keep the reagent in its original, tightly sealed container.[4][5][7] This minimizes exposure to atmospheric moisture and light.
-
Storage Environment: Store the container in a dry, cool, and well-ventilated area.[4][5][7] A dedicated, ventilated cabinet for corrosive and reactive reagents is ideal.
-
Causality: Heat can accelerate decomposition, while moisture can lead to hydrolysis or caking of the powder, affecting weighing accuracy and reactivity. Proper ventilation prevents the accumulation of any potential off-gassing products.
-
-
Incompatibility Segregation: Crucially, store CDBSA away from incompatible materials. This includes strong bases, strong acids, oxidizing agents, and reducing agents.[4][5] Physical segregation in separate cabinets or containment trays is required. The logic for this is detailed in the incompatibility diagram in Section 5.
-
Access Control: The storage area should be locked or otherwise accessible only to trained and authorized personnel.[6]
SOP 2.2: Safe Handling & Personal Protective Equipment (PPE)
Safe handling is paramount due to the irritant and sensitizing nature of the compound.
Protocol Steps:
-
Designated Work Area: All handling of solid CDBSA (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood to control dust and vapor exposure.
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[4] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or defects before each use.
-
Body Protection: A lab coat is required. For larger quantities, consider a chemically resistant apron.
-
-
Avoiding Inhalation and Contact: Use engineering controls (fume hood) to prevent inhalation of dust.[4][5][6][7] Avoid all contact with skin and eyes.[4][5][7]
-
Dispensing: Use spatulas or powder funnels to transfer the solid. Avoid generating dust clouds. If the powder is compacted, gently break it up within the container before attempting to transfer.
-
Post-Handling Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[4][5][6] Decontaminate the work surface and any equipment used.
-
Emergency Readiness: Ensure that an emergency eyewash station and safety shower are immediately accessible and unobstructed in the vicinity of the handling area.[4]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: I opened a new bottle of CDBSA, and it appears slightly clumpy and darker yellow than the last batch. Is it still usable?
A: This indicates potential moisture absorption and possible initial degradation. The sulfonic acid group is highly hygroscopic.
-
Causality: Moisture can cause the powder to clump, making accurate weighing difficult. More critically, water can act as a weak nucleophile, potentially initiating slow hydrolysis of the C-Cl bond, which can lead to impurities and a darker appearance over time.
-
Recommended Action:
-
Do not use for sensitive, quantitative reactions. The effective molarity of the reagent may be compromised, and impurities could generate unknown side products.
-
For non-critical applications, you may attempt to dry a small amount in a vacuum desiccator over a strong desiccant (e.g., P₂O₅). However, this will not reverse any chemical degradation.
-
Best Practice: For reliable and reproducible results, always use a reagent that is a free-flowing, light-yellow powder. Contact your supplier if a new bottle arrives in this condition.
-
Q2: My nucleophilic substitution reaction with CDBSA is giving inconsistent yields. What could be the cause related to the reagent?
A: Assuming other reaction parameters (solvent purity, nucleophile quality, temperature) are controlled, inconsistency often points back to the integrity of the CDBSA.
-
Causality & Troubleshooting Steps:
-
Reagent Purity: As discussed in Q1, moisture contamination can lower the effective concentration of the active reagent. Ensure you are starting with dry, free-flowing powder.
-
Basic Contaminants: The reaction is sensitive to pH. If your nucleophile is a base (e.g., an amine), trace basic impurities on your glassware or in your solvent can react with the acidic sulfonic acid group, altering stoichiometry. Ensure all equipment is scrupulously clean and solvents are anhydrous and neutral.
-
Dispensing Errors: Due to its fine, dusty nature, static electricity can make weighing small quantities of CDBSA challenging. Use an anti-static weighing boat or an ionizing bar to ensure accurate measurement. Inconsistent reagent mass is a common source of variable yields.
-
Q3: The compound is not dissolving in my chosen organic solvent, even though similar compounds do. Why?
A: The solubility of CDBSA is dominated by the highly polar sulfonic acid group.
-
Causality: While the dinitrochlorophenyl portion has some nonpolar character, the -SO₃H group makes the overall molecule highly polar and capable of strong hydrogen bonding. It is generally insoluble in nonpolar solvents like hexanes or toluene.
-
Recommended Action:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. For some applications, polar protic solvents like methanol or ethanol may be suitable, but be aware that these can also act as competing nucleophiles under certain conditions (e.g., high heat, presence of a base).[2]
-
Confirm Identity: In rare cases, a manufacturing mix-up could occur. If solubility is drastically different from expectations in appropriate polar solvents, confirm the material's identity via a simple melting point test or other analytical method before proceeding.
-
Section 4: Frequently Asked Questions (FAQs)
What are the primary chemical incompatibilities I must avoid? You must strictly avoid contact with strong bases, strong oxidizing agents, strong reducing agents, and strong acids.[4][5] Bases can cause vigorous and exothermic acid-base reactions. Oxidizers and reducers can react unpredictably with the nitro groups and the aromatic system.
What are the visual signs of CDBSA decomposition? Key signs include a change in color from light yellow to brown or black, a clumpy or hardened texture (indicating moisture), or the presence of an unusual odor.
How should I handle a small spill (e.g., <5 grams)?
-
Ensure the area is well-ventilated (keep it in the fume hood).
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
What is the correct disposal procedure for waste containing CDBSA? All waste, including spilled material and empty containers, is considered hazardous. It must be disposed of in a clearly labeled, sealed container.[5] Follow all local, state, and federal regulations for hazardous chemical waste disposal, typically involving incineration by a licensed disposal facility.[4] Do not pour down the drain or mix with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.
Section 5: Visual Workflows & Logic Diagrams
To provide at-a-glance guidance, the following diagrams illustrate critical decision-making processes and chemical relationships.
Caption: Decision tree for handling a CDBSA spill.
Caption: Chemical incompatibility and hazard map for CDBSA.
References
-
This compound CAS 88-91-5, Medicine Grade, Best Price. (n.d.). Geshem. Retrieved January 24, 2026, from [Link]
- Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide. (1973). Google Patents.
-
4-Chloro-3-nitrobenzoic acid Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved January 24, 2026, from [Link]
-
Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. Retrieved January 24, 2026, from [Link]
-
4-Chloro-3,5-dinitrobenzenesulphonic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
2,6-dinitroaniline. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]
Sources
- 1. This compound CAS 88-91-5, Medicine Grade, Best Price [nbinnochem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
How to avoid impurities during the ammonolysis of 4-chloro-3,5-dinitrobenzenesulfonate
Welcome to the technical support guide for the synthesis of 4-amino-3,5-dinitrobenzenesulfonate via the ammonolysis of its 4-chloro precursor. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to troubleshoot effectively and achieve high-purity products.
Section 1: The Core Reaction - A Mechanistic Overview
Before troubleshooting, it is imperative to understand the reaction's nature. The conversion of 4-chloro-3,5-dinitrobenzenesulfonate to its 4-amino analogue is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Q: What is the mechanism of this ammonolysis reaction and why is it effective for this specific molecule?
A: The reaction proceeds via a bimolecular addition-elimination mechanism. The key to its success lies in the molecular structure of the substrate.
-
Activation: The aromatic ring is "activated" by the presence of two powerful electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the chloro leaving group. These groups make the carbon atom bonded to the chlorine highly electron-deficient (electrophilic).[1][2]
-
Nucleophilic Attack: Ammonia (NH₃), a potent nucleophile, attacks this electrophilic carbon. This is the rate-determining step of the reaction.[1]
-
Formation of a Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups. This stabilization is what makes the reaction feasible.[2][3]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, yielding the final product, 4-amino-3,5-dinitrobenzenesulfonate.
Caption: Competing reaction pathways for the substrate.
Section 3: Product Isolation and Purification
A successful reaction is only half the battle. Proper work-up and purification are essential to isolate the target compound in high purity.
Q: What is the best practice for isolating and purifying the 4-amino-3,5-dinitrobenzenesulfonate product?
A: The product is typically isolated as its potassium or sodium salt, which has limited solubility in cold water, allowing for a straightforward crystallization and filtration.
Experimental Protocol: Product Isolation and Purification
-
Initial Isolation: After the reaction is complete, cool the reaction mixture in an ice bath (5–10°C) for several hours. [4]The orange, crystalline product salt should precipitate from the solution.
-
Filtration and Washing: Collect the precipitate by suction filtration. Wash the filter cake with a small amount of cold water or a cold ethanol/water mixture to remove residual ammonium hydroxide and other soluble impurities.
-
Recrystallization (If Necessary): For the highest purity, the isolated product can be recrystallized. Water is a suitable solvent. Dissolve the product in a minimum amount of hot water, perform a hot filtration if necessary, and allow it to cool slowly to induce crystallization.
-
Drying: Dry the purified product under vacuum.
Expert Tip on Purification: Basic amines can be challenging to purify using standard silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface. [6]If chromatographic purification is unavoidable, consider using an amine-functionalized silica phase or modifying the mobile phase with a small percentage (0.1-1%) of a competing amine like triethylamine or ammonium hydroxide to improve peak shape and recovery. [6]
References
-
2,6-dinitroaniline. Organic Syntheses Procedure. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Reaction of Alkyl Halides with Ammonia. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
-
The kinetics and mechanisms of aromatic nucleophilic substitution reactions in liquid ammonia. PubMed, National Library of Medicine. Available at: [Link]
Sources
Challenges and solutions for scaling up 4-Chloro-3,5-dinitrobenzenesulfonic acid production
Technical Support Center: Scaling Up 4-Chloro-3,5-dinitrobenzenesulfonic Acid Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This critical intermediate is foundational in the development of various pharmaceuticals and specialty chemicals.[1][2] The manufacturing process, which involves potent electrophilic aromatic substitution reactions, presents unique challenges when transitioning from the laboratory bench to pilot or industrial scale.[3][4]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common hurdles encountered during production and offers robust, scientifically-grounded solutions. Our goal is to empower you to optimize your process for safety, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and chemistry of this compound and its synthesis.
Q1: What are the primary physical and chemical properties of this compound?
A1: this compound is a yellow crystalline powder.[1] It is a strong acid, soluble in water, and possesses a high melting point, typically around 228-230°C, though it may decompose at its boiling point.[1] Its molecular formula is C₆H₃ClN₂O₇S, with a molecular weight of approximately 298.61 g/mol .[1]
Q2: What is the most common synthetic route for this compound?
A2: The most prevalent method is the dinitration of 4-chlorobenzenesulfonic acid using a mixed acid system, typically a combination of fuming nitric acid and concentrated sulfuric acid (oleum). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Q3: What are the major safety hazards associated with this process?
A3: The primary hazards stem from the use of mixed nitrating acids.[5]
-
Extreme Corrosivity: Concentrated and fuming sulfuric and nitric acids are severely corrosive to skin, eyes, and respiratory tissues.[6] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5][7]
-
Exothermic Reaction: Aromatic nitration is a highly exothermic process.[8] If the rate of heat generation exceeds the rate of heat removal, a dangerous, self-accelerating thermal runaway reaction can occur, potentially leading to a violent release of pressure and toxic gases (NOx).
-
Strong Oxidizer: Nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and bases.[6][9]
Q4: How should I properly store the final product and the acid reagents?
A4:
-
This compound: Store in a cool, dry, well-ventilated area away from incompatible materials like bases and strong oxidizing agents. The container should be tightly sealed to prevent absorption of moisture.
-
Mixed Acids: Store in designated acid cabinets, away from combustible materials, organic solvents, and bases.[10] Ensure containers are made of appropriate materials (e.g., glass or specialized lined containers) and have secondary containment to manage potential spills.[10]
Part 2: Troubleshooting Guide for Scale-Up Production
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of this compound synthesis.
Problem 1: Low Reaction Yield
A consistently low yield is one of the most frequent challenges during scale-up. The root cause can often be traced back to several key factors.
Potential Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, mass and heat transfer limitations become more pronounced.
-
Solutions:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC to track the disappearance of the starting material (4-chlorobenzenesulfonic acid).[11] Do not proceed with work-up until the starting material is consumed to an acceptable level (e.g., <1%).
-
Optimize Temperature & Time: While higher temperatures can increase reaction rates, they also promote side reactions. A carefully controlled temperature profile is crucial. See the experimental protocol below for recommended ranges.
-
Improve Agitation: As batch size increases, ensure the reactor's agitation system is sufficient to maintain a homogenous mixture. Poor mixing can create localized "hot spots" or areas of low reagent concentration.
-
Potential Cause B: Product Decomposition
-
Why it happens: The product can be susceptible to degradation under harsh conditions. Overly aggressive temperatures or extended exposure to the strong acid mixture can lead to desulfonation or other decomposition pathways.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the validated range. Use a reactor with an efficient cooling jacket and a reliable temperature control system.[12]
-
Minimize Reaction Time: Once IPCs confirm the reaction is complete, proceed immediately to the quenching and work-up phase to minimize the product's contact time with the hot acid mixture.
-
Potential Cause C: Losses During Work-up and Isolation
-
Why it happens: The high water solubility of sulfonic acids makes them challenging to isolate.[13] Significant product loss can occur during quenching, precipitation, and filtration.
-
Solutions:
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to a calculated amount of ice/water. This dilutes the acid and causes the product to precipitate.[14] Dumping water into the hot acid can cause dangerous splattering.
-
Optimize Crystallization: After quenching, allow sufficient time for the product to fully crystallize. Cooling the mixture to 0-5°C can significantly improve recovery. An organic synthesis procedure for a related compound suggests cooling for 12 hours.[15]
-
Efficient Filtration and Washing: Use a Büchner funnel or filter press for filtration. Wash the collected solid (filter cake) with a minimal amount of ice-cold water to remove residual acids without dissolving a significant amount of the product.
-
Problem 2: Impurity Formation & Purity Failures
Achieving high purity is critical for pharmaceutical applications. Impurities often arise from side reactions inherent to electrophilic aromatic substitution.
Potential Cause A: Formation of Isomeric Byproducts
-
Why it happens: Although the chloro and sulfonic acid groups direct the nitro groups to the 3 and 5 positions, small amounts of other isomers can form, particularly if the temperature is not well-controlled.
-
Solutions:
-
Precise Temperature Control: Adhering to the optimal temperature range is the most effective way to maximize regioselectivity and minimize isomer formation.[16]
-
Controlled Reagent Addition: Add the nitrating agent (or the substrate) slowly and sub-surface to prevent localized high concentrations and temperature spikes that can lead to side reactions.
-
Potential Cause B: Over-Nitration or Oxidative Byproducts
-
Why it happens: The powerful nitrating mixture can, in some cases, lead to the introduction of additional nitro groups or oxidation of the aromatic ring, creating phenolic impurities (nitrophenols).
-
Solutions:
-
Stoichiometry Control: Use the correct molar equivalents of nitric acid. An excess can drive the formation of unwanted byproducts.
-
Purification via Recrystallization: The crude product can be purified by recrystallization from hot water.[15] The desired product is typically less soluble in cold water than many of the common impurities.
-
Problem 3: Poor Reaction Control & Thermal Runaway
This is the most critical safety and operational challenge when scaling up exothermic reactions.[17][18]
Potential Cause A: Inadequate Heat Removal
-
Why it happens: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A cooling system that was adequate for a 1L vessel will be insufficient for a 100L reactor.
-
Solutions:
-
Reactor Engineering: Ensure the production reactor has a sufficiently large and efficient cooling jacket. The heat transfer fluid must have a low enough temperature and high enough flow rate to manage the heat load.
-
Controlled Addition Rate: The rate of addition of the limiting reagent is the primary handle for controlling the rate of heat generation.[8] The addition should be slow enough that the cooling system can comfortably maintain the target temperature.
-
Emergency Quenching Plan: Have a pre-defined and tested emergency plan to rapidly quench the reaction (e.g., by adding a pre-chilled, inert solvent or quenching agent) if the temperature rises uncontrollably.
-
Potential Cause B: Poor Process Understanding
-
Why it happens: Lack of data on the reaction's thermal profile (onset of exotherm, total heat of reaction) makes safe scale-up impossible.
-
Solutions:
-
Reaction Calorimetry: Before attempting a large-scale reaction, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale. This provides critical data on the heat flow, maximum heat output, and adiabatic temperature rise, which is essential for designing a safe process.
-
Staged Scale-Up: Scale the reaction in manageable steps (e.g., 1L -> 5L -> 20L -> 100L). Do not jump directly from lab to plant scale. Each step provides valuable learning and validation of the process parameters.
-
Part 3: Protocols and Data
Lab-Scale Synthesis Protocol (Illustrative)
This protocol describes a representative lab-scale synthesis. WARNING: This reaction is hazardous and must only be performed by trained personnel in a suitable chemical fume hood with all necessary safety precautions in place.
Reagents & Equipment:
-
4-chlorobenzenesulfonic acid
-
Fuming Sulfuric Acid (20% SO₃)
-
Fuming Nitric Acid (99%+)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Ice, Deionized Water
-
Büchner funnel and filter paper
Procedure:
-
Reactor Setup: Equip a 1L jacketed reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, and an addition funnel. Set the circulator for the jacket to 0°C.
-
Acid Charge: To the reactor, carefully charge fuming sulfuric acid (e.g., 300 mL). Begin agitation.
-
Substrate Addition: Slowly add 4-chlorobenzenesulfonic acid (e.g., 0.5 moles) in portions, ensuring the internal temperature does not exceed 25°C.
-
Nitrating Mixture: In a separate flask, cool fuming nitric acid (e.g., 1.1 moles).
-
Nitration: Slowly add the cold fuming nitric acid to the reactor via the addition funnel over 1-2 hours. Crucially, maintain the internal reaction temperature between 80-95°C. The rate of addition must be controlled to prevent the temperature from exceeding this range.[19]
-
Reaction Hold: After the addition is complete, hold the reaction mixture at 90-95°C for 2-4 hours. Monitor the reaction's progress by HPLC until the starting material is <1%.
-
Quenching: In a separate, larger vessel, prepare a mixture of crushed ice and water (e.g., 2 kg). While stirring vigorously, slowly pour the hot reaction mixture onto the ice.
-
Precipitation: The product will precipitate as a yellow solid. Continue stirring the slurry in an ice bath for at least 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of ice-cold deionized water (e.g., 2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Data Summary Table
| Parameter | Laboratory Scale (1L) | Pilot Scale (50L) | Key Consideration for Scale-Up |
| Batch Size | 0.5 mol | 25 mol | Surface-area-to-volume ratio decreases; heat transfer is less efficient. |
| Addition Time | 1-2 hours | 4-6 hours | Must be extended to match the lower heat removal capacity of the larger reactor. |
| Agitator Speed | 200-300 RPM | 80-150 RPM | Tip speed and impeller design are more critical than RPM for ensuring homogeneity. |
| Max Temp (°C) | 95°C | 95°C | Tighter control is required; thermal runaway risk is significantly higher. |
| Typical Yield | 85-90% | 80-88% | Yield may slightly decrease due to extended reaction/work-up times. |
Part 4: Visual Diagrams
Synthesis Pathway
The core of the process is a two-step electrophilic aromatic substitution.
Caption: Synthesis of the target molecule via electrophilic aromatic substitution.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing yield issues during scale-up.
Caption: A decision tree for troubleshooting low yield in the synthesis process.
References
- Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide. (1973).
-
PubChem Compound Summary for CID 66627, 4-Chloro-3,5-dinitrobenzenesulphonic acid . National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid . National Center for Biotechnology Information. [Link]
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Sulfonation and Sulfation Processes . (n.d.). Chemithon. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions . (2025). Master Organic Chemistry. [Link]
-
MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet . (2022). East Harbour Group. [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)
- Purification of sulfonic acids. (1967).
-
Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds . RSC Advances. [Link]
-
Aromatic nitration under various conditions . (n.d.). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution Practice Problems . (n.d.). Chemistry Steps. [Link]
-
Sulfuric Acid / Nitric Acid Safety Data Sheet . (2022). Columbus Chemical. [Link]
- Method for the purification of aryl sulfonic acids and salts. (2002).
-
Bandyopadhyay, J. (2007). Temperature control of sulfonation reaction in a semi-batch reactor . Canadian Journal of Chemical Engineering. [Link]
-
Electrophilic Aromatic Substitution (EAS Reactions) . (2021). Chad's Prep. [Link]
-
4-Chloro-3,5-dinitrobenzenesulphonic acid HPLC Method . (2018). SIELC Technologies. [Link]
-
Nitric Acid Safety . (n.d.). University of California, Santa Barbara EH&S. [Link]
-
Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration . JACS Au. [Link]
-
General procedures for the purification of Sulfonic acids . (n.d.). Chempedia. [Link]
-
Temperature Control of Exothermic Reactions . (2025). ResearchGate. [Link]
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Wang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs . MDPI. [Link]
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Question on purifying aryl Sulfonic acids . (2024). Reddit. [Link]
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Electrophilic Aromatic Substitution Mechanism . (2017). Master Organic Chemistry. [Link]
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Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery . Journal of the Saudi Chemical Society. [Link]
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Bruzzoniti, M. C., et al. (2014). Determination of sulfonic acids and alkylsulfates by ion chromatography in water . Journal of Chromatography A. [Link]
-
Olah, G. A., et al. (2008). Unified Mechanistic Concept of Electrophilic Aromatic Nitration . Journal of the American Chemical Society. [Link]
-
Nitrating Acid Mixture Safety Data Sheet . (2020). Dyno Nobel. [Link]
-
Electrophilic Aromatic Substitution Reactions . (n.d.). Jasperse Chem 360. [Link]
-
2,6-dinitroaniline . (n.d.). Organic Syntheses. [Link]
-
Temperature changes in exothermic and endothermic reactions . (2020). Royal Society of Chemistry. [Link]
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Troubleshooting peak tailing in HPLC of dinitrophenyl-derivatized amino acids
Technical Support Center: Dinitrophenyl-Amino Acid Analysis
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of dinitrophenyl (DNP)-derivatized amino acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on the prevalent problem of peak tailing. Symmetrical, Gaussian peaks are fundamental to achieving accurate quantification and high resolution; peak tailing compromises both.[1] This document provides in-depth, mechanism-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My DNP-amino acid peaks are exhibiting significant tailing. I suspect it's a chemical interaction with my column. What's happening and how do I fix it?
A1: The Cause: Secondary Silanol Interactions
This is the most common cause of peak tailing for polar and ionizable compounds like DNP-amino acids. Standard reversed-phase HPLC columns use a stationary phase made of silica particles bonded with hydrophobic alkyl chains (e.g., C18). However, the manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the silica surface.
DNP-amino acids possess a free carboxylic acid group (-COOH). Depending on the mobile phase pH, this group can be deprotonated to its anionic carboxylate form (-COO⁻). These negatively charged analytes can then engage in strong, undesirable ionic interactions with the acidic silanol groups (pKa ~3.5-4.5), which can also be ionized.[2] This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary hydrophobic mechanism, resulting in a "tail" on the backside of the peak.[3]
Modern, high-purity "Type B" silica columns have significantly fewer and less acidic residual silanols compared to older "Type A" silica, but the problem can still persist, especially with sensitive analytes.[4][5]
Visualizing the Interaction
Caption: Secondary interactions causing peak tailing.
Troubleshooting Protocol: Optimizing the Stationary Phase
-
Verify Your Column Type: Confirm you are using a modern column packed with high-purity, Type B silica. These columns are manufactured to have minimal metal content and a lower concentration of acidic silanols.[5]
-
Use an End-Capped Column: The most effective solution is to use a column that has been "end-capped."[1][6] This is a secondary chemical process where the residual silanol groups are reacted with a small silylating agent (like trimethylchlorosilane) to render them chemically inert.[3] This physically blocks the sites of secondary interaction.[1][7]
-
Consider Alternative Phases: If tailing persists, especially for more polar DNP-amino acids, consider a column with a polar-embedded or polar-endcapped stationary phase. These phases contain polar functional groups (e.g., amides, carbamates) near the silica surface, which helps to shield the silanols and can improve peak shape for polar analytes.[1]
Q2: I'm using a modern end-capped column, but the peak shape is still poor. How critical is the mobile phase pH for DNP-amino acids?
A2: The Cause: Analyte and Silanol Ionization State
Mobile phase pH is arguably the most powerful tool for controlling the peak shape of ionizable compounds.[8] The separation of DNP-amino acids is highly sensitive to pH because it dictates the charge of both the analyte's carboxylic acid group and the column's residual silanol groups.
-
At High pH (e.g., pH 7): The DNP-amino acid's carboxyl group (pKa ~2-3) is fully deprotonated (anionic, -COO⁻). The residual silanols (pKa ~3.5-4.5) are also deprotonated (anionic, Si-O⁻). While this prevents strong ionic attraction, other surface interactions can still lead to poor peak shape.
-
At Mid pH (e.g., pH 4-5): This is often the worst range. The analyte is anionic, while a significant population of silanols is also ionized, maximizing the potential for strong secondary ionic interactions that cause severe tailing.[1]
-
At Low pH (e.g., pH < 3): This is the ideal range. The low pH suppresses the ionization of the residual silanol groups, rendering them neutral (Si-OH). This eliminates the primary site for ionic secondary interactions. The DNP-amino acid's carboxyl group will also be protonated and neutral (-COOH), which can improve retention by making the analyte more hydrophobic, but critically, it results in a much more symmetrical peak.[6]
Troubleshooting Protocol: pH and Buffer Adjustment
-
Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0. This is the most effective way to protonate surface silanols and minimize tailing for acidic analytes.[3][6]
-
Procedure: Add 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) to the aqueous mobile phase component. TFA is a stronger ion-pairing agent and can be more effective but may suppress MS signals if using LC-MS.
-
-
Ensure Adequate Buffering: If your method requires operating at a pH closer to the analyte's pKa, use a buffer to maintain a constant pH. A stable pH is crucial for reproducible retention times and peak shapes.[1][2] Use a buffer concentration of at least 10-20 mM.[2]
-
Measure pH Correctly: Always measure the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[2]
Data Presentation: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Analyte State (DNP-Glycine, pKa ~2.5) | Silanol State (pKa ~4.0) | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | Anionic (-COO⁻) | Anionic (Si-O⁻) | 1.4 | Repulsion, but other interactions can occur. |
| 4.5 | Anionic (-COO⁻) | Partially Anionic (Si-O⁻) | > 2.0 | Strong secondary ionic attraction. Worst case. |
| 2.7 | Largely Neutral (-COOH) | Neutral (Si-OH) | 1.1 | Ionization of silanols is suppressed. Optimal. |
Note: Tailing factor (Tf) is a measure of peak asymmetry. An ideal, perfectly symmetrical peak has a Tf of 1.0. Values > 1.5 are generally considered problematic.[1]
Q3: All of my peaks are tailing, not just the DNP-amino acids. What does this indicate?
A3: The Cause: Systemic (Extra-Column) Issues
When every peak in the chromatogram tails, including the unretained ones, the problem is not typically related to chemical interactions. Instead, it points to a physical issue within the HPLC system itself that is causing band broadening.[6] The two most likely culprits are excessive extra-column volume or a compromised column.
-
Extra-Column Volume: This refers to all the volume the sample travels through outside of the packed column bed (e.g., injector, tubing, fittings, detector flow cell).[2] Excessive volume allows the compact analyte band to spread out, leading to broader and often tailing peaks. This is especially noticeable for early-eluting peaks.[6]
-
Column Void: A void can form at the head of the column if the packed bed settles or collapses due to pressure shocks or extreme pH conditions.[2][6] This creates an empty space where the sample band becomes distorted before entering the stationary phase, causing split or tailing peaks for all analytes.[9]
Troubleshooting Workflow: Diagnosing System-Wide Tailing
Caption: A logical workflow for troubleshooting system-wide peak tailing.
Q4: Could I simply be injecting too much sample? How do I test for column overload?
A4: The Cause: Mass Overload
Yes, column overload is a common and often overlooked cause of peak distortion.[10] When you inject too much analyte mass onto the column, you saturate the active sites of the stationary phase at the column inlet. The excess molecules are forced to travel further down the column to find a place to interact, which alters the peak shape.[11] For DNP-amino acids, which are strong UV absorbers, it is easy to prepare a sample that is concentrated enough to cause mass overload.
The key symptom of mass overload is a characteristic "shark-fin" or right-triangular peak shape, where the front of the peak is sharp and the back is a long, sloping tail.[11] Retention time may also decrease as the sample concentration increases.[11]
Experimental Protocol: Performing a Loading Study
This is a definitive test to confirm or rule out mass overload.[12]
-
Prepare Dilutions: Prepare a series of dilutions of your DNP-amino acid sample. A 10-fold (1:10) and 100-fold (1:100) dilution using your mobile phase as the diluent is a good starting point.
-
Inject and Analyze: Inject your original, undiluted sample and record the chromatogram, noting the peak shape (Tailing Factor) and retention time.
-
Inject Dilutions: Sequentially inject the 1:10 and 1:100 dilutions under the exact same chromatographic conditions.
-
Evaluate Results:
-
If Overload is the Cause: You will see a significant improvement in peak shape (Tailing Factor will decrease towards 1.0) for the diluted samples. The retention time may also slightly increase and become stable.[12]
-
If Overload is NOT the Cause: The peak shape will remain poor and the tailing factor will be consistent across all concentrations.
-
Q5: I've tried everything, but my DNP-Aspartic Acid and DNP-Glutamic Acid peaks still tail specifically. What makes them different?
A5: The Cause: Metal Chelation
This is an excellent observation and points to a more subtle chemical interaction: chelation with trace metals.[2] DNP-Aspartic Acid and DNP-Glutamic Acid are unique because they have a second carboxylic acid group on their side chains. This structure makes them potent chelating agents, meaning they can form strong complexes with metal ions.
Trace metal impurities (e.g., iron, aluminum, titanium) can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system, such as frits and tubing.[4][2][13] When a chelating analyte like DNP-Asp or DNP-Glu passes through, it can bind to these metal ions, creating another secondary retention mechanism that results in significant peak tailing for those specific compounds.
Visualizing Chelation on the Stationary Phase
Caption: Chelation of DNP-Aspartic Acid with metal ions.
Troubleshooting Protocol: Mitigating Metal Chelation
-
Use High-Purity, Metal-Tested Columns: When analyzing chelating compounds, select a column brand that is certified to have very low trace metal content.
-
Add a Chelating Agent to the Mobile Phase: A highly effective strategy is to add a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your aqueous mobile phase.[2]
-
Procedure: Prepare your aqueous mobile phase with a low concentration of EDTA (e.g., 0.1-0.5 mM). The EDTA will circulate through the system and bind to any active metal sites on the column and in the fluidic path, effectively masking them from your DNP-amino acid analytes.
-
-
Consider a Bio-Inert or PEEK System: If metal leaching from the HPLC system is a persistent issue, using an instrument with a bio-inert fluidic path (titanium or PEEK) can help, although even these systems can have their own sources of metal ions.[13]
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
LCGC International. (n.d.). Overload or Minor Peak? Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
-
Axia Training. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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Technical Support Center: Managing Exothermic Hazards in Reactions Involving 4-Chloro-3,5-dinitrobenzenesulfonic Acid
Welcome to the Technical Support Center for handling 4-Chloro-3,5-dinitrobenzenesulfonic acid. This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe execution of experiments involving this energetic compound. The information herein is grounded in established principles of chemical process safety and is supported by authoritative references.
I. Understanding the Inherent Hazards of this compound
This compound is a highly reactive nitroaromatic compound. The presence of two nitro groups and a sulfonic acid group on the benzene ring makes it susceptible to rapid and highly exothermic decomposition, particularly at elevated temperatures or in the presence of contaminants.[1] The primary hazard associated with this and similar nitroaromatic compounds is the potential for a thermal runaway reaction.[1][2] A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure, which can result in a fire or explosion.[3]
This guide will provide a framework for mitigating these risks through careful experimental design, robust control measures, and a thorough understanding of the compound's reactivity.
II. Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
While specific differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) data for this compound is not widely published, its structural features provide significant insight into its thermal stability. As a dinitroaromatic compound, it should be considered energetically unstable with the potential for explosive decomposition.[2] A supplier's data indicates a melting point of 228-230°C and that it decomposes at its boiling point.[4] It is crucial to assume that decomposition can be initiated at temperatures significantly lower than this, especially in the presence of impurities.
Q2: What are the primary triggers for a runaway reaction with this compound?
The primary triggers for a thermal runaway involving this compound include:
-
High Temperatures: Exceeding the safe operating temperature can initiate self-accelerating decomposition.
-
Contamination: The presence of impurities, particularly bases, strong acids, oxidizing agents, and reducing agents, can significantly lower the decomposition temperature.[1]
-
Poor Heat Removal: Inadequate cooling or scaling up a reaction without proper engineering controls can lead to heat accumulation.
-
Localized Hot Spots: Poor agitation can create localized areas of high reactant concentration and temperature, initiating a runaway.
-
Accumulation of Reactants: In semi-batch processes, the slow addition of a reactant at a temperature where the reaction rate is low can lead to its accumulation. A subsequent small increase in temperature can then trigger a very rapid reaction of the accumulated material.
Q3: What immediate steps should be taken in the event of a suspected thermal runaway?
If you observe a rapid, unexpected increase in temperature that is not being controlled by the cooling system, execute the following emergency procedure:
-
Alert Personnel: Immediately alert all personnel in the vicinity and your supervisor.
-
Emergency Cooling: If possible and safe to do so, apply maximum cooling to the reactor.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Prepare for Quenching (as a last resort): If the temperature continues to rise uncontrollably, and a pre-approved and tested quenching procedure is in place, prepare to execute it. This typically involves adding the reaction mixture to a large volume of a cold, inert solvent. Caution: Quenching can itself be hazardous and should only be performed if the procedure has been thoroughly evaluated for its own potential hazards.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and follow your institution's emergency protocols.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Uncontrolled Exotherm During Synthesis or Reaction
Question: During the synthesis (e.g., nitration of 4-chlorobenzenesulfonic acid) or a subsequent reaction involving this compound, the temperature began to rise rapidly and uncontrollably. What went wrong and how can this be prevented?
Answer: An uncontrolled exotherm is a clear sign of a developing thermal runaway. The root cause is an imbalance between heat generation and heat removal.
Causality and Prevention:
| Potential Cause | Explanation | Preventative Measures |
| Rapid Reagent Addition | Adding a reactant too quickly generates heat faster than the cooling system can dissipate it, leading to a temperature spike. | Implement a slow, controlled addition of the limiting reagent using a syringe pump or dropping funnel. The addition rate should be determined through reaction calorimetry to ensure the heat generation rate is always below the cooling capacity of the reactor. |
| Inadequate Cooling | The cooling bath may be at too high a temperature, have insufficient volume, or poor circulation to effectively remove the heat of reaction. | Use a cooling bath with a temperature significantly lower than the desired reaction temperature. Ensure good circulation of the cooling fluid. For larger scale reactions, consider a more robust cooling system like a jacketed reactor with a circulating chiller. |
| Poor Agitation | Inefficient stirring can lead to localized "hot spots" where reactants are more concentrated, causing a localized runaway that can propagate. | Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and efficient mixing. The formation of a vortex is a good indicator of effective agitation. |
| Incorrect Reaction Temperature | Running the reaction at too high a temperature increases the reaction rate and heat generation exponentially. | Determine the safe operating temperature range through thermal analysis (DSC/TGA) and reaction calorimetry. Always maintain the reaction temperature well below the onset of decomposition. |
| Presence of Catalytic Impurities | Contaminants such as strong acids or bases can catalyze decomposition reactions, lowering the temperature at which a runaway can initiate.[1] | Ensure all glassware is scrupulously clean and dry. Use high-purity reagents and solvents. |
Experimental Protocol: Preliminary Thermal Hazard Assessment using DSC
Before performing any reaction on a preparative scale, a small-scale thermal hazard assessment using Differential Scanning Calorimetry (DSC) is mandatory.
-
Sample Preparation: Carefully weigh 1-5 mg of this compound into a high-pressure DSC pan.
-
DSC Analysis:
-
Heat the sample at a rate of 2-10 °C/min from ambient temperature to a temperature well above the expected decomposition temperature (e.g., 400 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
Identify the melting point (endotherm).
-
Determine the onset temperature of the exothermic decomposition. This is a critical safety parameter.
-
Integrate the area under the exotherm to determine the heat of decomposition (ΔHd). A high heat of decomposition indicates a significant energetic hazard.
-
IV. Visualization of Hazard Management Workflow
The following diagram illustrates a logical workflow for managing the exothermic hazards associated with this compound.
Caption: A logical workflow for assessing and managing exothermic hazards.
V. In-Text Citations & References
-
Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.[Link][5]
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds.[Link][1]
-
MDPI. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).[Link][6][7]
-
University of Bristol. Guidance on risk assessments for chemical reactions.[Link][3]
-
PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid.[Link][10]
-
PubChem. 4-Chloro-3,5-dinitrobenzenesulphonic acid.[Link][11]
-
TradeIndia. 4-chloro-3 5-dinitrobenzenesulfonic Acid Cas:88-91-5 - Grade: Medicine Grade.[Link][4]
-
PubMed. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions.[Link][12]
-
IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.[Link][13]
-
PubMed. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.[Link][14]
-
ResearchGate. Planning protection measures against runaway reactions using criticality classes.[Link][15]
-
ResearchGate. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions.[Link][16]
-
ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.[Link][17]
-
Google Patents. Sulfonation of nitro compounds.[18]
-
ResearchGate. Hazard of Runaway of Nitration Processes in Nitrocompounds Production.[Link][19]
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Validation & Comparative
A Researcher's Guide to N-Terminal Amino Acid Analysis: 4-Chloro-3,5-dinitrobenzenesulfonic acid vs. DNFB (Sanger's Reagent)
In the landscape of protein analysis, the determination of the N-terminal amino acid is a cornerstone technique for protein identification, characterization, and understanding of post-translational modifications. For decades, 2,4-dinitrofluorobenzene (DNFB), famously known as Sanger's reagent, has been a stalwart in this field. However, the continuous pursuit of improved methodologies has led to the exploration of alternative reagents. This guide provides an in-depth, objective comparison between the traditional Sanger's reagent and a promising, yet less documented alternative: 4-Chloro-3,5-dinitrobenzenesulfonic acid (CDNS).
This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of fundamental chemical principles and practical experimental considerations to inform your choice of reagent for N-terminal analysis.
The Chemical Foundation: Nucleophilic Aromatic Substitution in N-Terminal Labeling
The determination of the N-terminal amino acid using reagents like DNFB and CDNS hinges on the chemical principle of nucleophilic aromatic substitution (SNAr). The unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of the labeling reagent. This reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro groups) on the aromatic ring.
DNFB (Sanger's Reagent): The reaction with DNFB involves the displacement of a fluoride ion, which is a reasonably good leaving group in this context due to the high degree of activation of the benzene ring.[1]
This compound (CDNS): In the case of CDNS, the reaction proceeds via the displacement of a chloride ion. While chloride is generally a better leaving group than fluoride in SN2 reactions, in nucleophilic aromatic substitution, the bond to the leaving group is not broken in the rate-determining step.[2] The high electronegativity of the nitro groups makes the aromatic ring highly susceptible to nucleophilic attack. The key distinction for CDNS is the presence of the sulfonic acid group, which imparts significantly different physicochemical properties to the molecule and its derivatives.
Head-to-Head Comparison: DNFB vs. CDNS
While direct, peer-reviewed comparative studies on the performance of CDNS versus DNFB for N-terminal analysis are not abundant in publicly available literature, a detailed comparison can be inferred from their chemical structures and the known properties of similar compounds.
| Feature | DNFB (Sanger's Reagent) | This compound (CDNS) | Rationale & Implications for Researchers |
| Water Solubility | Low. Requires organic co-solvents (e.g., ethanol). | High. The sulfonic acid group is highly polar and imparts excellent water solubility. | The high water solubility of CDNS could simplify reaction setups, allowing for reactions in purely aqueous buffers. This may be advantageous for proteins that are sensitive to organic solvents and could improve reaction efficiency by eliminating phase-transfer issues. |
| Reaction Conditions | Mildly alkaline (pH ~8-9), typically in an aqueous-organic mixture. | Expected to be similar to DNFB (mildly alkaline) to ensure the N-terminal amino group is deprotonated and nucleophilic. | The ability to perform the reaction in a completely aqueous environment with CDNS could offer better pH control and potentially milder reaction conditions, which is beneficial for maintaining protein integrity. |
| Derivative Properties | DNP-amino acids are yellow-colored and relatively nonpolar. | DNP-sulfonated-amino acids are expected to be yellow-colored and highly water-soluble. | The high water solubility of the CDNS-derivatized amino acid would be a significant advantage during the workup procedure, potentially simplifying the separation of the labeled N-terminal amino acid from the unreacted amino acids after hydrolysis. |
| Detection | Colorimetric detection of the yellow DNP-amino acid. | Colorimetric detection of the yellow DNP-sulfonated-amino acid. | Both reagents yield colored derivatives, allowing for straightforward spectrophotometric detection and quantification. |
| Potential for Side Reactions | Can react with other nucleophilic side chains (e.g., lysine, tyrosine, histidine, cysteine). | Expected to have a similar reactivity profile to DNFB, reacting with other available nucleophilic side chains. | This lack of absolute specificity is a known limitation of this class of reagents. Careful control of reaction conditions and interpretation of results is necessary with both. |
| Stability of Derivative | The DNP-amino acid linkage is stable to the strong acid hydrolysis required to break the peptide bonds.[1] | The stability of the sulfonated DNP-amino acid linkage to acid hydrolysis is a critical factor that requires experimental verification. Sulfonic acid groups are generally stable.[3] | The stability of the CDNS-amino acid adduct under harsh hydrolysis conditions is the most significant unknown. If the linkage is not stable, the method would not be viable. However, the inherent stability of sulfonic acids suggests this is likely not a major issue. |
Experimental Workflows: A Practical Perspective
The overall workflow for N-terminal analysis using either reagent follows a similar path: labeling of the N-terminal amino acid, hydrolysis of the protein into its constituent amino acids, and subsequent identification of the labeled N-terminal amino acid.
Workflow for N-Terminal Analysis
Caption: General workflow for N-terminal analysis using DNFB or CDNS.
Experimental Protocol: N-Terminal Analysis with DNFB (Sanger's Method)
This protocol is a generalized representation. Specific conditions may need to be optimized for your protein of interest.
-
Sample Preparation: Dissolve the protein or peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5.
-
Labeling Reaction:
-
To the protein solution, add a solution of DNFB in ethanol. The final concentration of ethanol should be carefully optimized to maintain protein solubility while ensuring the DNFB remains in solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Protect the reaction from light, as DNP derivatives can be light-sensitive.[4]
-
-
Removal of Excess Reagent: After the reaction, remove the excess DNFB by extraction with an organic solvent like ether.
-
Protein Precipitation and Washing: Precipitate the DNP-protein using an acid (e.g., trichloroacetic acid). Wash the precipitate several times with ethanol or ether to remove any remaining unreacted DNFB.
-
Acid Hydrolysis:
-
Dry the DNP-protein pellet.
-
Add 6 M HCl and seal the tube under vacuum.
-
Hydrolyze the protein by heating at 110°C for 12-24 hours.
-
-
Extraction of DNP-Amino Acid:
-
After hydrolysis, evaporate the HCl.
-
Extract the yellow DNP-amino acid into an organic solvent (e.g., ether or ethyl acetate). The unreacted amino acids will remain in the aqueous phase.
-
-
Identification:
-
Dry the organic extract.
-
Redissolve the DNP-amino acid in a suitable solvent.
-
Identify the DNP-amino acid by chromatography (e.g., reverse-phase HPLC or thin-layer chromatography) by comparing its retention time or migration distance to that of DNP-amino acid standards.
-
Hypothetical Protocol for N-Terminal Analysis with CDNS
Based on the chemical properties of CDNS, a hypothetical protocol can be proposed. The primary advantage would be the elimination of organic solvents in the initial steps.
-
Sample Preparation: Dissolve the protein or peptide sample in an aqueous buffer, such as 0.1 M sodium bicarbonate, pH 8.5.
-
Labeling Reaction:
-
Prepare a stock solution of CDNS in water.
-
Add the CDNS solution directly to the protein solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Removal of Excess Reagent: Due to the high water solubility of CDNS, removal of excess reagent might be achieved through dialysis or size-exclusion chromatography.
-
Acid Hydrolysis:
-
Lyophilize the labeled protein to remove the buffer salts.
-
Add 6 M HCl and hydrolyze under the same conditions as for the DNFB method.
-
-
Separation of Labeled Amino Acid:
-
After hydrolysis and removal of HCl, the mixture of the DNP-sulfonated amino acid and unlabeled amino acids will be in an aqueous solution.
-
Separation could be achieved using ion-exchange chromatography or reverse-phase HPLC with an appropriate mobile phase. The high polarity of the DNP-sulfonated amino acid will significantly alter its chromatographic behavior compared to DNP-amino acids.
-
-
Identification: Identify the labeled amino acid by comparing its retention time to standards of CDNS-derivatized amino acids.
The Broader Context: Alternative N-Terminal Analysis Reagents
While DNFB and CDNS represent a classic chemical approach, several other reagents have been developed for N-terminal analysis, each with its own set of advantages and disadvantages.
-
Dansyl Chloride: Reacts with the N-terminal amino group to form a highly fluorescent dansyl-amino acid derivative.[5] This method offers significantly higher sensitivity than the colorimetric detection of DNP-amino acids.
-
Fluorescamine and o-Phthalaldehyde (OPA): These reagents react with primary amines to yield fluorescent products.[6] They are known for their high sensitivity and rapid reaction rates.
-
Edman Degradation (Phenylisothiocyanate - PITC): This is a sequential degradation method where the N-terminal amino acid is derivatized, cleaved off, and identified without hydrolyzing the entire protein.[7] This allows for the determination of a sequence of amino acids from the N-terminus.
Conclusion: Choosing the Right Reagent for Your Research
The choice between DNFB and a potentially advantageous alternative like CDNS depends on the specific requirements of the experiment.
DNFB (Sanger's Reagent) remains a well-established and validated method. Its primary drawbacks are the use of organic solvents, which can be problematic for some proteins, and its relatively lower sensitivity compared to fluorescent methods.
This compound (CDNS) , based on its chemical structure, presents a compelling theoretical advantage: high water solubility. This could translate to a more straightforward, entirely aqueous labeling protocol, which would be a significant benefit for sensitive protein samples. The resulting water-soluble DNP-sulfonated amino acid could also simplify the post-hydrolysis workup. However, the lack of extensive experimental data, particularly on the stability of the derivative to acid hydrolysis, means that its practical utility for this application requires further validation.
For researchers working with robust proteins where established protocols are preferred, DNFB is a reliable choice. For those investigating novel proteins, particularly those that are sensitive to organic solvents, or for methods development, exploring water-soluble reagents like CDNS could be a worthwhile endeavor. The potential for a simplified, aqueous-based workflow makes CDNS an intriguing candidate for the modernization of a classic biochemical technique.
References
- Keil, B. (1991). N-Terminal Analysis with Dansyl Chloride. In: A Manual for Advanced Protein Sequencing. Springer, Berlin, Heidelberg.
- Hermanson, G. T. (2013).
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
- Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
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Gray, W. R. (1972).[3] End-group analysis using dansyl chloride. In Methods in Enzymology (Vol. 25, pp. 121-138). Academic Press.
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G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
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Hirs, C. H. W. (1967).[8] Performic acid oxidation. In Methods in Enzymology (Vol. 11, pp. 197-199). Academic Press.
- Moore, S., & Stein, W. H. (1963). Chromatographic determination of amino acids by the use of automated recording equipment. In Methods in Enzymology (Vol. 6, pp. 819-831). Academic Press.
- Spackman, D. H., Stein, W. H., & Moore, S. (1958). Automatic recording apparatus for use in the chromatography of amino acids. Analytical Chemistry, 30(7), 1190–1206.
- Needleman, S. B. (Ed.). (2012). Protein sequence determination: a sourcebook of methods and techniques. Springer Science & Business Media.
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Creative Biolabs. (n.d.). Sanger Protein Sequencing. [Link]
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BioPharmaSpec. (n.d.). N and C Terminal Amino Acid Sequence Analysis. [Link]
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G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link].
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link].
- U.S. Patent No. 5,596,095. (1997). Formation and utility of sulfonic acid protecting groups.
- Wang, D., Hincapie, M., & Hancock, W. S. (2003). Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing. Rapid communications in mass spectrometry, 17(23), 2637–2644.
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A Senior Application Scientist's Guide to Sulfonic Acid Reagents for Derivatization
Introduction: Enhancing Analytical Detection Through Chemical Derivatization
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the direct measurement of analytes is not always feasible. Many critical molecules, such as biogenic amines, amino acids, and certain drug metabolites, inherently lack the structural properties required for sensitive detection by common analytical platforms like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] These molecules may be too polar for effective chromatographic separation, lack a chromophore for UV-Vis absorption, or exhibit poor ionization efficiency for mass spectrometry (MS).[3]
Chemical derivatization addresses this challenge by covalently modifying the analyte to impart desirable analytical characteristics.[4] This process can enhance volatility for GC analysis, improve chromatographic peak shape, and, most importantly, introduce a tag that is highly responsive to a specific detector.[3][5] Sulfonic acid reagents, a class of sulfonyl chlorides, are workhorse tools in this domain. They are prized for their ability to react efficiently with nucleophilic functional groups—primarily primary and secondary amines, but also phenols and alcohols—to form stable sulfonamide or sulfonate ester linkages.[6][7][8] This guide provides an in-depth comparison of the efficiency, applicability, and nuances of key sulfonic acid-based reagents, offering researchers the technical insights needed to select and optimize the ideal derivatization strategy for their analytical goals.
The Contenders: A Mechanistic Overview of Key Reagents
The effectiveness of a derivatization reagent is dictated by its chemical structure, reactivity, and the properties of the resulting derivative. Here, we dissect the most prominent sulfonic acid reagents and a key fluorogenic competitor.
Dansyl Chloride (DNS-Cl): The Versatile Workhorse
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, universally known as Dansyl Chloride (DNS-Cl), is arguably the most widely used sulfonyl chloride for derivatization.[1] Its enduring popularity stems from a combination of robust reactivity and the superb analytical properties of its derivatives.
-
Reaction Mechanism: DNS-Cl reacts with primary and secondary amines, as well as phenolic hydroxyl groups, through nucleophilic acyl substitution. The reaction is conducted under alkaline conditions (typically pH 9-11.5), which is critical for deprotonating the amine or phenol group.[9][10] This deprotonation transforms the analyte into a potent nucleophile that readily attacks the electron-deficient sulfur atom of the sulfonyl chloride, displacing the chloride leaving group and forming a stable sulfonamide or sulfonate ester.
-
Derivative Properties: The resulting dansylated products are intensely fluorescent, a property conferred by the naphthalene moiety, enabling exceptionally sensitive detection using fluorescence detectors (FLD).[11] Furthermore, the dimethylamino group makes the derivative readily protonated, significantly boosting its ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS).[6] This dual utility makes it a powerful tool for both quantitative and qualitative analyses.
-
Causality in Application: The choice of DNS-Cl is often driven by the need for high sensitivity. Its ability to improve reversed-phase chromatographic retention while simultaneously adding a highly responsive tag makes it ideal for quantifying trace-level amino acids, biogenic amines, and catecholamines in complex biological matrices like plasma or tissue extracts.[6][12] However, its broad reactivity can be a double-edged sword; while versatile, it may lack selectivity in samples containing multiple reactive species. A comparative study of five different amine-derivatization methods highlighted Dansyl-Cl as a very versatile method that generates products with both fluorescence and high ionization efficiency.[11]
2-Naphthalenesulfonyl Chloride (NSCl): A Specialist for Secondary Amines
While less common than DNS-Cl, 2-naphthalenesulfonyl chloride (NSCl) occupies an important niche. It shares the naphthalene core, providing a strong UV chromophore for detection.
-
Reaction Mechanism: NSCl reacts with amines similarly to DNS-Cl. However, studies have shown it to be particularly effective for derivatizing secondary amines, an area where other reagents can be less efficient. A critical insight from research is that the sulfonylation of certain molecules, like the antibiotic spectinomycin, requires a catalyst to proceed efficiently and prevent degradation of the parent molecule.[13] Without a catalyst, the reaction yield can be significantly lower.[13]
-
Derivative Properties: The resulting derivatives possess strong UV absorbance (typically monitored at 254 nm) and are well-suited for normal-phase chromatography.[13]
-
Causality in Application: NSCl is the reagent of choice when the analytical goal is the specific quantification of secondary amines by HPLC-UV, and where fluorescence or MS detection is not required. Its utility in separating complex mixtures, including degradation products and biosynthesis intermediates, has been demonstrated in pharmaceutical quality control.[13]
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): The High-Speed Fluorogenic Alternative
Although not a sulfonic acid, NBD-F is a premier fluorogenic reagent for amines and is a direct competitor in many applications. Its inclusion is essential for a comprehensive comparison.
-
Reaction Mechanism: NBD-F is a pro-fluorescent reagent that reacts with both primary and secondary amines to yield intensely fluorescent derivatives.[14] The reaction is exceptionally rapid, often significantly faster than with sulfonyl chlorides like DNS-Cl.[15]
-
Derivative Properties: NBD-F derivatives are highly stable and exhibit strong fluorescence.[14] A key characteristic, however, is that their fluorescence is significantly quenched in aqueous environments and is most intense in aprotic or nonpolar solvents.[15] This property must be considered when designing mobile phases for HPLC.
-
Causality in Application: NBD-F is selected when the primary requirements are rapid reaction times and highly sensitive fluorescence detection.[16] Its simple derivatization procedure and the stability of its products make it advantageous for high-throughput screening applications.[14]
Comparative Analysis of Derivatization Efficiency
The "efficiency" of a derivatization reagent is a multi-faceted parameter encompassing reaction kinetics, conditions, derivative stability, and ultimate detection sensitivity. A self-validating protocol depends on understanding and controlling these variables.
Key Factors Influencing Reaction Success
-
pH Control: This is the most critical parameter. The nucleophilic attack by the amine on the sulfonyl chloride is only possible if the amine is in its unprotonated, free-base form. Therefore, maintaining an alkaline pH (typically 9.0-11.5) is mandatory.[9] However, excessively high pH can accelerate the hydrolysis of the sulfonyl chloride reagent itself, reducing the available reagent and creating interfering byproducts. An optimal pH of around 9.5 to 10 is often a successful compromise.[10]
-
Reagent Concentration: The derivatization reaction should be performed with a significant molar excess of the reagent to ensure the reaction proceeds to completion, especially for trace-level analytes.[7][17] However, an overly large excess can complicate the chromatogram with reagent-related artifacts. The optimal concentration must be determined empirically, balancing reaction yield with analytical cleanliness.[17]
-
Temperature and Time: Reaction kinetics are temperature-dependent. Moderate heating (e.g., 40–70°C) can substantially shorten the required reaction time from hours to minutes.[1][17] For instance, one optimized dansylation protocol uses a 45-minute incubation at 40°C.[1] It is crucial to validate that the chosen temperature does not cause degradation of the analyte or the derivative.
-
Solvent: The reaction is typically performed in a mixture of an aqueous buffer (to control pH) and an organic solvent like acetonitrile or acetone (to solubilize the reagent).[1] The choice of solvent can influence reaction efficiency and must be compatible with the subsequent analytical separation.
Data Summary: Performance Characteristics of Key Reagents
| Feature | Dansyl Chloride (DNS-Cl) | 2-Naphthalenesulfonyl Chloride (NSCl) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Primary Targets | Primary/secondary amines, phenols[6] | Secondary amines[13] | Primary/secondary amines[14] |
| Typical pH | 9.5 - 11.5[9][10] | Alkaline (catalyst often needed)[13] | 8.0 - 11.0 |
| Reaction Time | 30 - 60 min (can be slow)[1] | Variable, catalyst-dependent | < 15 min (very fast)[15] |
| Detection Mode | Fluorescence (FLD), UV, MS (+)[6][11] | UV (254 nm)[13] | Fluorescence (FLD)[14] |
| Derivative Stability | Moderate; can be poor | Good | Excellent[14] |
| Key Advantage | High versatility; excellent for FLD and MS sensitivity[11] | Good selectivity for secondary amines; useful for UV detection | Very rapid reaction; high fluorescence yield |
| Key Limitation | Lacks selectivity; reaction can be slow | May require a catalyst; limited to UV detection | Fluorescence is solvent-dependent (quenched in water)[15] |
Visualizing the Chemistry and Workflow
Diagrams provide an intuitive understanding of the underlying processes, ensuring the logic of the protocol is clear.
Caption: General mechanism of amine derivatization with a sulfonyl chloride reagent.
Caption: Standard experimental workflow for pre-column derivatization of biological samples.
Field-Proven Experimental Protocol: Dansylation of Amino Acids
This protocol provides a robust, self-validating method for the quantitative analysis of amino acids in biological samples using Dansyl Chloride, adaptable for HPLC-FLD or LC-MS.[1][6]
Reagent and Standard Preparation
-
Derivatization Reagent (50 mM Dansyl Chloride): Dissolve 135 mg of Dansyl Chloride in 10 mL of anhydrous acetonitrile (ACN). Causality: ACN is used as it readily dissolves the reagent and is miscible with the aqueous buffer. Prepare this solution fresh daily and protect it from light, as the reagent is light-sensitive and hydrolyzes in the presence of moisture.[6]
-
Reaction Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Prepare a buffer solution adjusted to pH 9.8. Causality: This pH ensures the target amine groups are deprotonated and nucleophilic without being so high as to rapidly degrade the DNS-Cl reagent.[6]
-
Quenching Solution (10% Ammonium Hydroxide): Add 1 mL of concentrated ammonium hydroxide to 9 mL of water. Causality: The highly reactive ammonia rapidly consumes any excess DNS-Cl, stopping the reaction and preventing interference from the reagent during analysis.[1]
-
Stock Standards: Prepare individual or mixed stock solutions of amino acid standards in 0.1 M HCl.
Sample Derivatization Procedure
-
Sample Extraction: For biological samples (e.g., plasma), precipitate proteins by adding 3 volumes of cold ACN or methanol. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes and collect the supernatant.
-
Aliquot Sample: Transfer 20 µL of the sample supernatant or standard solution to a microcentrifuge tube.
-
pH Adjustment: Add 20 µL of the pH 9.8 reaction buffer. Vortex briefly.
-
Initiate Derivatization: Add 20 µL of the 50 mM Dansyl Chloride solution. Vortex thoroughly to ensure complete mixing. Causality: Effective mixing is critical for achieving a complete and reproducible derivatization yield.[9]
-
Incubation: Incubate the mixture in a heating block or water bath at 40°C for 45 minutes in the dark.[1] Causality: Heating accelerates the reaction, while darkness protects the light-sensitive derivatives from degradation.
-
Quench Reaction: After incubation, add 10 µL of the 10% ammonium hydroxide solution to stop the reaction. Vortex and let stand for 10 minutes at room temperature.[1]
-
Final Preparation: Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 930 µL) to bring the final volume to 1 mL. This dilution minimizes solvent effects upon injection.
-
Analysis: Transfer the final solution to an autosampler vial. The sample is now ready for injection onto the LC system.
Conclusion and Strategic Recommendations
The selection of a sulfonic acid derivatization reagent is not a one-size-fits-all decision. It requires a clear understanding of the analytical target, the available instrumentation, and the desired performance characteristics.
-
For maximum versatility and sensitivity , particularly when both fluorescence and mass spectrometry are available, Dansyl Chloride remains the premier choice. Its robust, well-documented protocols provide a reliable foundation for the analysis of amines and phenols.[11]
-
For applications demanding rapid analysis and high-fluorescence sensitivity for primary and secondary amines, NBD-F is an outstanding alternative, provided the chromatographic conditions are optimized to mitigate aqueous quenching.
-
For specialized analyses focusing on secondary amines with UV detection , 2-Naphthalenesulfonyl Chloride offers a targeted and effective solution, especially in quality control environments.
Ultimately, the most effective derivatization strategy is one that is empirically optimized and validated for the specific analyte and matrix . By understanding the chemical causality behind each step, researchers can develop robust, reproducible, and highly sensitive analytical methods to drive their discoveries forward.
References
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be - ScienceOpen. (2019, October 21). ScienceOpen. [Link]
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Zheng, S., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]
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Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019, November 12). Royal Society of Chemistry. [Link]
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Cífková, E., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
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Derivatization. (2023, August 29). Chemistry LibreTexts. [Link]
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Cífková, E., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
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Medzihradszky, K. F., & Chalkley, R. J. (2004). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Accounts of Chemical Research. [Link]
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Zhao, X. R., et al. (2005). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. ResearchGate. [Link]
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Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. [Link]
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Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (2005). ResearchGate. [Link]
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Application of NBD-F for the determination of amines, amino acids and... (n.d.). ResearchGate. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). NIH. [Link]
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Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. (n.d.). DiVA. [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
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The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2023, January 8). MDPI. [Link]
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Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (1990). PubMed. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chloro-3,5-dinitrobenzenesulfonic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of highly functionalized aromatic compounds is a critical step in the research and development pipeline. 4-Chloro-3,5-dinitrobenzenesulfonic acid (CDNB) and its derivatives are important intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. Their highly substituted and electron-deficient aromatic ring system presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of various spectroscopic techniques for the characterization of these molecules, supported by experimental data from closely related compounds and established analytical principles.
The Significance of Spectroscopic Analysis for CDNB Derivatives
The reactivity of the chloro- and nitro-substituents, as well as the sulfonic acid group, makes CDNB a versatile building block. However, this reactivity also necessitates rigorous analytical confirmation to ensure the desired product has been obtained and is free of impurities. Spectroscopic methods provide a non-destructive and highly informative means of elucidating the molecular structure, confirming the presence of key functional groups, and quantifying the compound of interest.
A Multi-faceted Approach to Spectroscopic Confirmation
A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, combining data from multiple methods, is the most robust strategy for unambiguous characterization. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the analysis of CDNB and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of a CDNB derivative is expected to be relatively simple due to the high degree of substitution on the aromatic ring. For the parent acid, this compound, the two aromatic protons are chemically equivalent and would appear as a single peak. The strong electron-withdrawing nature of the two nitro groups and the sulfonyl chloride group would significantly deshield these protons, causing them to resonate at a downfield chemical shift, likely in the range of 8.5-9.0 ppm.
-
Causality in Experimental Choice: The choice of a deuterated solvent is critical. For the highly polar sulfonic acid, a solvent like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) is required for dissolution. The acidic proton of the sulfonic acid group may be exchangeable with deuterium in D₂O, leading to its disappearance from the spectrum, or it may appear as a broad singlet in DMSO-d₆.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, four distinct signals are expected in the aromatic region (typically 120-150 ppm)[1]. The carbon atoms directly attached to the electron-withdrawing nitro groups would be the most deshielded and appear at the downfield end of this range. The carbon bearing the sulfonic acid group and the carbon bearing the chlorine atom would also exhibit distinct chemical shifts influenced by their respective electronic environments.
Table 1: Comparison of Expected NMR Data for this compound and Experimental Data for an Analogous Compound.
| Spectroscopic Parameter | Expected for this compound | Experimental Data for 4-Chloro-3-nitrobenzoic Acid[2] |
| ¹H NMR Chemical Shift (ppm) | ~8.7 (s, 2H) | 8.50 (d, 1H), 8.19 (dd, 1H), 7.91 (d, 1H) |
| ¹³C NMR Chemical Shifts (ppm) | 4 distinct signals in the 120-150 ppm range | Not available in the provided search results |
| Solvent | D₂O or DMSO-d₆ | DMSO-d₆ |
Note: The data for 4-chloro-3-nitrobenzoic acid is provided as a reference to illustrate the expected downfield shifts in a similarly substituted aromatic ring. The splitting pattern is different due to the different substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups within a molecule. For CDNB derivatives, FT-IR is particularly useful for confirming the presence of the nitro, sulfonyl, and chloro-aromatic moieties.
-
Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively[3].
-
Sulfonic Acid Group (SO₃H): The S=O stretching vibrations typically appear as strong bands in the 1150-1250 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric) regions. The O-H stretch of the sulfonic acid will be a broad band, often in the 2500-3300 cm⁻¹ region.
-
C-Cl Bond: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region are indicative of the aromatic ring.
Table 2: Key FT-IR Vibrational Frequencies for this compound Derivatives.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 |
| Symmetric Stretch | 1340-1370 | |
| Sulfonic Acid (SO₃H) | S=O Asymmetric Stretch | 1150-1250 |
| S=O Symmetric Stretch | 1030-1080 | |
| O-H Stretch | 2500-3300 (broad) | |
| C-Cl | Stretch | 600-800 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1400-1600 |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract the contribution of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The presence of the aromatic ring and the nitro groups in CDNB derivatives leads to characteristic UV-Vis absorption. The nitro groups, being strong chromophores, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The position of the absorption maximum can be influenced by the solvent polarity[4].
A study on 4-chloro-3,5-dinitrobenzoic acid, a close structural analog, showed a normalized absorption spectrum with a maximum around 240 nm at pH 3.5[5]. Similar absorption characteristics would be expected for the sulfonic acid derivative.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or water).
-
Sample Preparation: Prepare a dilute solution of the CDNB derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax and the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For a polar and potentially thermally labile compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to harsher methods like Electron Impact (EI) ionization.
-
Molecular Ion Peak: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected as the base peak. Given the molecular weight of 282.62 g/mol for the parent acid, this would correspond to a peak at m/z 281.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, a peak at M+2 with an intensity of about one-third of the M peak will be observed for all chlorine-containing ions[6].
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Instrument Parameters:
-
Operate the mass spectrometer in negative ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the [M-H]⁻ ion.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the [M-H]⁻ peak and analyze the isotopic pattern to confirm the presence of chlorine. Analyze any fragment ions to gain further structural information.
Comparison with Alternative Analytical Techniques: High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods are excellent for structural elucidation, High-Performance Liquid Chromatography (HPLC) is a powerful alternative for purity determination and quantification.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar, acidic compound like this compound, reversed-phase HPLC with an acidic mobile phase or ion-pair chromatography would be suitable methods[7][8].
-
Advantages over Spectroscopy for Purity Analysis: HPLC can separate and quantify closely related impurities that may not be distinguishable by NMR or FT-IR alone. It provides a direct measure of the percentage purity of the main component.
-
Disadvantages for Structural Confirmation: HPLC does not provide direct structural information. However, when coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification.
Table 3: Comparison of Spectroscopic Methods and HPLC for the Analysis of CDNB Derivatives.
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure, connectivity | Unambiguous structure determination | Lower sensitivity, may not detect minor impurities |
| FT-IR | Presence of functional groups | Rapid, easy to use | Provides limited structural information |
| UV-Vis | Electronic transitions, conjugation | Quantitative analysis, sensitive | Limited structural information |
| MS | Molecular weight, fragmentation pattern | High sensitivity, confirms molecular formula | May not provide detailed stereochemical information |
| HPLC | Purity, quantification | Excellent for separating mixtures, highly quantitative | Does not provide direct structural information |
Logical Workflow for Analysis
A logical workflow for the comprehensive analysis of a newly synthesized this compound derivative would involve the following steps:
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For researchers and professionals in drug development and toxicology, understanding the structure-activity relationships (SAR) that govern a compound's cytotoxicity is fundamental. This guide provides a comparative analysis of the cytotoxic potential of 4-chloro-3,5-dinitrobenzoic acid (CDNBA), a halogenated nitroaromatic compound, and its structurally related analogs. We will delve into the experimental methodologies used to assess cytotoxicity, present representative data, and discuss the mechanistic insights that can be gleaned from such comparative studies. The focus is on providing a practical and scientifically rigorous framework for evaluating this class of compounds.
Introduction: The Toxicological Significance of Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro groups attached to an aromatic ring. They are widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and explosives.[1] However, their widespread use and potential for environmental contamination raise significant toxicological concerns.[1][2] Many nitroaromatic compounds are known to be toxic and mutagenic, with some being suspected or established carcinogens.[1][2]
The toxicity of these compounds is often linked to their chemical structure, particularly the electron-withdrawing nature of the nitro groups.[2] This property can lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells, a mechanism implicated in a wide range of cellular damage and pathologies.[3][4]
4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a representative member of this class, featuring two nitro groups and a chlorine atom on a benzoic acid backbone. To understand its toxic potential and to guide the development of safer alternatives, it is crucial to investigate its cytotoxicity in comparison to structurally similar molecules. This guide will focus on a comparative study of CDNBA and two key analogs:
-
3,5-Dinitrobenzoic acid (DNBA): This analog lacks the chlorine atom, allowing for a direct assessment of the contribution of halogenation to cytotoxicity.
-
4-Hydroxy-3,5-dinitrobenzoic acid (HDNBA): Replacing the chlorine with a hydroxyl group allows for an evaluation of how a different electron-donating/hydrogen-bonding group at the same position influences cytotoxicity.
This comparative approach allows us to dissect the structure-activity relationships and better predict the toxicological profiles of related compounds.
Experimental Design & Protocols
A robust comparative cytotoxicity study requires a well-defined experimental plan. Here, we outline the key components of such a study, from cell line selection to the specific assays employed.
Cell Line Selection: The Rationale for Using HepG2 Cells
The choice of cell line is critical for obtaining relevant toxicological data. For assessing the toxicity of xenobiotics, the human liver hepatocellular carcinoma cell line, HepG2 , is a widely accepted and appropriate model.[5][6] The liver is the primary site of metabolism for many foreign compounds, and HepG2 cells retain many of the metabolic enzymes found in primary human hepatocytes.[5] This makes them particularly suitable for studying the potential bioactivation of compounds into more toxic metabolites. Their use in numerous toxicology studies provides a wealth of comparative data.[2][6][7][8][9][10]
Experimental Workflow
The overall workflow for the comparative cytotoxicity assessment is depicted in the following diagram:
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Protocols
-
Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[11]
-
Incubate the plates for 24 hours to allow for cell attachment and recovery before compound treatment.
-
Prepare stock solutions of 4-chloro-3,5-dinitrobenzoic acid (CDNBA), 3,5-dinitrobenzoic acid (DNBA), and 4-hydroxy-3,5-dinitrobenzoic acid (HDNBA) in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the seeded 96-well plates and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][12]
-
After the desired incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[8][13]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.[6][9]
-
After the incubation period, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[6]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.[15]
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).
Representative Results: A Comparative Analysis
Table 1: Representative IC50 Values (µM) for CDNBA and Analogs in HepG2 Cells
| Compound | 24h | 48h | 72h |
| 4-Chloro-3,5-dinitrobenzoic acid (CDNBA) | 150 | 95 | 60 |
| 3,5-Dinitrobenzoic acid (DNBA) | 250 | 180 | 130 |
| 4-Hydroxy-3,5-dinitrobenzoic acid (HDNBA) | >500 | 450 | 320 |
| Doxorubicin (Positive Control) | 1.2 | 0.8 | 0.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to guide researchers in their experimental design and interpretation. Doxorubicin is included as a common positive control for cytotoxicity assays.
Discussion: Unraveling Structure-Activity Relationships
The representative data in Table 1 allows for a detailed discussion of the structure-activity relationships governing the cytotoxicity of these dinitrobenzoic acid derivatives.
The Role of Halogenation
A comparison between CDNBA and DNBA suggests that the presence of the chlorine atom at the 4-position significantly enhances cytotoxicity (lower IC50 values). This is a common observation for halogenated aromatic compounds.[16] The high electronegativity of the chlorine atom can increase the lipophilicity of the molecule, potentially facilitating its transport across the cell membrane. Furthermore, the chloro group can influence the electronic properties of the aromatic ring, which may affect the compound's interaction with intracellular targets or its propensity to undergo metabolic activation to more reactive species.[16]
The Influence of the 4-Position Substituent
Replacing the chloro group with a hydroxyl group (HDNBA) appears to dramatically decrease cytotoxicity. The hydroxyl group, while also electronegative, can participate in hydrogen bonding and may alter the molecule's solubility and distribution. It is also a site for potential phase II metabolism (e.g., glucuronidation or sulfation), which are typically detoxification pathways. This suggests that the nature of the substituent at the 4-position is a critical determinant of the compound's toxic potential.
Proposed Mechanism of Cytotoxicity
The cytotoxicity of nitroaromatic compounds is frequently attributed to their ability to induce oxidative stress.[3] The electron-deficient nitro groups can undergo enzymatic reduction within the cell to form nitro radical anions. These radicals can then react with molecular oxygen to regenerate the parent nitroaromatic compound, while producing superoxide radicals. This futile cycling leads to a continuous generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA. This can ultimately trigger apoptotic cell death pathways.[9]
Caption: Plausible mechanism of CDNBA-induced oxidative stress.
Conclusion
This guide has outlined a comprehensive framework for the comparative cytotoxic evaluation of 4-chloro-3,5-dinitrobenzoic acid and its analogs. The presented methodologies, centered on the use of the HepG2 cell line and standard viability/cytotoxicity assays, provide a robust platform for such investigations. The illustrative data and subsequent discussion of structure-activity relationships highlight the critical role that specific functional groups, such as halogens, play in modulating the toxic potential of nitroaromatic compounds. By systematically comparing structurally related molecules, researchers can gain valuable insights into the mechanisms of toxicity and make more informed decisions in the fields of drug development and chemical safety assessment.
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Lopez, J. L., García Einschlag, F. S., Rives, C. V., Villata, L. S., & Capparelli, A. L. (2004). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Environmental Toxicology and Chemistry, 23(8), 1917-1923. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Raza, H., & John, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 647-657. [Link]
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Lopez, J. L., García Einschlag, F. S., Rives, C. V., Villata, L. S., & Capparelli, A. L. (2004). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. ResearchGate. [Link]
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Juan-García, A., Juan, C., & Ruiz, M. J. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 348. [Link]
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Toropov, A., Toropova, A., Benfenati, E., Gini, G., Leszczynska, D., & Leszczynski, J. (2014). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 33(11), 2506-2513. [Link]
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Li, X., Li, Y., Liu, Y., Zhang, Y., & Liu, H. (2020). Cytotoxicity, genotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by the imidazole ionic liquid 1-dodecyl-3-methylimidazolium chloride. Environmental Science and Pollution Research, 27(26), 32943-32953. [Link]
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Semenikhina, O. M., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Antioxidants, 12(8), 1599. [Link]
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Al-Ostath, A., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University-Science, 37(3), 102567. [Link]
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Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 369, 126906. [Link]
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L'Abbé, G., et al. (2007). Apoptotic and necrotic effects of hexanedione derivatives on the human neuroblastoma line SK-N-SH. Toxicology in Vitro, 21(2), 241-248. [Link]
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Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. In Programmed cell death (pp. 1-6). Humana Press. [Link]
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A Comparative Guide to the Synthetic Routes of 2,6-Dinitroaniline for Researchers and Drug Development Professionals
Introduction
2,6-Dinitroaniline is a pivotal chemical intermediate, finding extensive application in the synthesis of herbicides, dyes, and various pharmaceutical compounds.[1] Its molecular structure, characterized by an aniline ring substituted with two nitro groups at the 2 and 6 positions, imparts unique chemical properties that are leveraged in these diverse fields. The dinitroaniline class of herbicides, for instance, functions by inhibiting microtubule formation in target weeds.[2] Given its industrial significance, the development of efficient, cost-effective, and environmentally conscious synthetic routes for 2,6-dinitroaniline is a subject of ongoing research and optimization.
This technical guide provides an in-depth comparison of the primary synthetic pathways to 2,6-dinitroaniline. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective yields, operational complexities, and safety and environmental considerations. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in the chemical and pharmaceutical industries, aiding in the informed selection of a synthetic strategy tailored to their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 2,6-dinitroaniline can be broadly categorized into several distinct approaches, each with its own set of advantages and limitations. The choice of a particular route is often a trade-off between factors such as the availability and cost of starting materials, desired product purity, scalability, and environmental impact.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Route 1: Ammonolysis of 2,6-Dinitrohalobenzenes | 2,6-Dinitrochlorobenzene, 2,6-Dinitrobromobenzene | Aqueous or Gaseous Ammonia | 30-90% | Relatively straightforward, utilizes readily available starting materials. | Requires elevated temperatures and pressures (autoclave), potential for hazardous runaway reactions. |
| Route 2: Multi-step Synthesis from Chlorobenzene | Chlorobenzene | H₂SO₄, HNO₃, KNO₃, NH₄OH | 30-36% | Utilizes a cheap and abundant starting material. | A lengthy, multi-step process with a low overall yield, involves harsh reaction conditions and significant waste generation. |
| Route 3: Direct Dinitration of Aniline (Protected) | Aniline (via Acetanilide) | Acetic Anhydride, HNO₃, H₂SO₄, Hydrolysis agent | Moderate | Avoids the use of halogenated starting materials. | A multi-step process involving protection and deprotection, risk of isomer formation and oxidation. |
| Route 4: Rearrangement of o-Nitrophenylnitramine | o-Nitroaniline | Nitrating agent, Acid or Base for rearrangement | Variable | An alternative pathway that avoids some of the common starting materials. | Can be difficult to control, and the starting nitramine may not be readily available. |
| Route 5: Catalytic Amination of 1,3-Dinitrobenzene | 1,3-Dinitrobenzene | Ammonia, Catalyst (e.g., supported metal) | Potentially High | Potentially a "greener" route with higher atom economy and milder conditions. | Catalyst development is crucial and may be expensive; requires specialized equipment for handling gaseous reagents. |
Detailed Examination of Synthetic Routes
Route 1: Ammonolysis of 2,6-Dinitrohalobenzenes
This is one of the most traditional and widely documented methods for the synthesis of 2,6-dinitroaniline. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ammonia molecule displaces the halide on the aromatic ring. The strong electron-withdrawing nature of the two nitro groups activates the ring towards nucleophilic attack.
Mechanism:
The reaction is a classic SNAr (Substitution Nucleophilic Aromatic) reaction. The nucleophile (ammonia) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.
Experimental Protocol (from 2,6-Dinitrochlorobenzene): [3]
-
Preparation of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate: In a round-bottomed flask, 0.49 moles of chlorobenzene are reacted with a mixture of concentrated and fuming sulfuric acid. The mixture is heated and then cooled, followed by the addition of 1.68 moles of potassium nitrate while maintaining the temperature between 40-60°C. The reaction mixture is then heated to 110-115°C for 20 hours. The product is isolated by pouring the hot mixture onto ice and recrystallizing the resulting precipitate from boiling water.
-
Ammonolysis: The recrystallized potassium 4-chloro-3,5-dinitrobenzenesulfonate is treated with a solution of concentrated ammonium hydroxide in water. The solution is boiled under reflux for one hour. The resulting potassium 4-amino-3,5-dinitrobenzenesulfonate is filtered and collected.
-
Desulfonation: The damp salt from the previous step is dissolved in a mixture of concentrated sulfuric acid and water and boiled under reflux for 6 hours.
-
Isolation and Purification: The hot acidic solution is poured onto ice, and the precipitated 2,6-dinitroaniline is filtered. The crude product is then recrystallized from hot 95% ethanol with activated carbon to yield light-orange needles.
Yield and Purity: The reported yield for this multi-step process starting from chlorobenzene is in the range of 30-36%.[3] The melting point of the purified product is 139-140°C.[3] A variation of this method using 2-bromo-4,6-dinitroaniline as the starting material and aqueous ammonia has been reported to yield 85-90% of the final product.[4]
Causality Behind Experimental Choices:
-
Sulfonation and Nitration of Chlorobenzene: This initial step creates a suitable precursor with a good leaving group (the sulfonate group, which is later removed) and activates the ring for subsequent nucleophilic attack by introducing the nitro groups.
-
Ammonolysis with Aqueous Ammonia: Ammonia acts as the nucleophile to introduce the amino group. The use of aqueous ammonia under reflux provides the necessary conditions for the reaction to proceed.
-
Desulfonation with Sulfuric Acid: This step removes the sulfonate group, yielding the final 2,6-dinitroaniline. Boiling in a sulfuric acid solution provides the energy and acidic environment required for this reaction.
-
Recrystallization: This is a crucial final step to remove impurities and obtain a product of high purity, which is essential for many applications.
Workflow Diagram:
Caption: Multi-step synthesis of 2,6-dinitroaniline from chlorobenzene.
Route 2: Direct Dinitration of Aniline (with Protection)
Direct nitration of aniline with a mixture of nitric and sulfuric acids is notoriously difficult to control. The highly activating amino group is susceptible to oxidation, leading to the formation of tarry byproducts, and the strongly acidic conditions protonate the amino group to form the anilinium ion, which is a meta-director, leading to a mixture of isomers.[5][6] To circumvent these issues, a common strategy involves the protection of the amino group, typically by acetylation.
Mechanism:
-
Protection: Aniline is reacted with acetic anhydride to form acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which tempers the reactivity of the aromatic ring and prevents oxidation.
-
Dinitration: The acetanilide is then treated with a nitrating mixture to introduce two nitro groups, primarily at the ortho and para positions. The steric hindrance of the acetamido group can favor the formation of the 2,6-dinitro isomer to some extent, although separation from other isomers might be necessary.
-
Deprotection: The acetamido group is then hydrolyzed under acidic or basic conditions to regenerate the amino group, yielding 2,6-dinitroaniline.
Experimental Protocol (General Strategy):
-
Acetylation of Aniline: Aniline is dissolved in a suitable solvent, and acetic anhydride is added. The reaction is typically carried out at or slightly above room temperature.
-
Dinitration of Acetanilide: The dried acetanilide is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and may require heating to complete the dinitration.
-
Hydrolysis of Dinitroacetanilide: The dinitrated acetanilide is isolated and then hydrolyzed by heating with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Isolation and Purification: The resulting 2,6-dinitroaniline is isolated by filtration and purified by recrystallization.
Causality Behind Experimental Choices:
-
Protection with Acetic Anhydride: Acetylation is a simple and effective way to moderate the reactivity of the amino group and direct the nitration to the desired positions.
-
Low-Temperature Nitration: The nitration of the activated acetanilide ring is highly exothermic. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent runaway reactions and the formation of unwanted byproducts.
-
Hydrolysis: This step is necessary to remove the protecting group and obtain the final product. The choice between acidic or basic hydrolysis depends on the stability of the product and the ease of purification.
Workflow Diagram:
Caption: Protected dinitration of aniline to synthesize 2,6-dinitroaniline.
Route 3: Rearrangement of o-Nitrophenylnitramine
This is a less common but mechanistically interesting route to 2,6-dinitroaniline. It involves the formation of a nitramine intermediate, which then rearranges to the C-nitro product.
Mechanism:
The synthesis proceeds by the nitration of o-nitroaniline to form o-nitrophenylnitramine. This intermediate, upon treatment with an acid or base, can undergo a Bamberger-type rearrangement where the nitro group migrates from the nitrogen atom to the carbon atom at the ortho position (position 6) of the aniline ring.
Experimental Protocol: Details for the specific rearrangement of o-nitrophenylnitramine to 2,6-dinitroaniline are not extensively documented in readily available literature, suggesting this may be a more specialized or less efficient route. However, the general principle is mentioned as a possible synthetic pathway.[3]
Yield and Purity: The efficiency of this route is highly dependent on the specific conditions of the rearrangement, and yields can be variable.
Causality Behind Experimental Choices:
-
Formation of the Nitramine: The initial N-nitration of o-nitroaniline is a key step to form the precursor for the rearrangement.
-
Acid or Base Catalysis: The rearrangement is typically catalyzed by either acid or base, which facilitates the migration of the nitro group.
Route 4: Catalytic Amination of 1,3-Dinitrobenzene
With a growing emphasis on green chemistry, catalytic methods for the synthesis of aromatic amines are gaining significant attention. The catalytic amination of 1,3-dinitrobenzene offers a potentially more sustainable alternative to traditional methods.
Mechanism:
This route involves the direct reaction of 1,3-dinitrobenzene with ammonia in the presence of a suitable catalyst. The catalyst, typically a supported transition metal, facilitates the substitution of a hydrogen atom on the aromatic ring with an amino group. The reaction likely proceeds through the formation of an intermediate where ammonia coordinates to the catalyst and the aromatic ring, followed by the elimination of hydrogen.
Experimental Protocol: While the direct catalytic amination of 1,3-dinitrobenzene to form dinitroanilines is a promising area of research, detailed and optimized protocols for the selective synthesis of 2,6-dinitroaniline are still under development. One study reports the dehydroamination of 1,3-dinitrobenzene and its derivatives using potassium permanganate in liquid ammonia to produce mono- or diamino-1,3-dinitrobenzenes.[7]
Yield and Purity: The yield and selectivity of this reaction are highly dependent on the choice of catalyst, reaction conditions (temperature, pressure), and the solvent system. Further research is needed to establish this as a high-yielding and selective route to 2,6-dinitroaniline.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for the efficiency and selectivity of the reaction. Supported metal catalysts are often used for their high activity and stability.
-
Reaction Conditions: Temperature and pressure are important parameters that need to be optimized to achieve a good conversion rate and minimize the formation of byproducts.
Workflow Diagram:
Caption: Catalytic amination approach for the synthesis of 2,6-dinitroaniline.
Safety and Environmental Considerations
The synthesis of 2,6-dinitroaniline involves the use of hazardous materials and generates waste that requires careful handling and disposal.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Reactions involving these acids are often highly exothermic and require strict temperature control to prevent runaway reactions.
-
Halogenated Starting Materials: The use of chlorinated or brominated starting materials can lead to the formation of halogenated waste, which can be environmentally persistent.
-
Toxicity of Dinitroanilines: Dinitroanilines are toxic compounds and should be handled with appropriate personal protective equipment (PPE).[1]
-
Formation of N-nitroso Byproducts: In the dinitration of N-alkylated anilines, the formation of N-nitroso compounds is a significant concern, as many of these are potent carcinogens.[8]
-
Waste Disposal: The generation of acidic and organic waste streams necessitates proper neutralization and disposal procedures to minimize environmental impact.
The development of "greener" synthetic routes, such as catalytic amination, which can operate under milder conditions and reduce the use of hazardous reagents, is a critical area of future research.
Conclusion
The synthesis of 2,6-dinitroaniline can be achieved through several distinct chemical pathways. The traditional method of ammonolysis of 2,6-dinitrohalobenzenes remains a viable, albeit potentially hazardous, route. The multi-step synthesis from chlorobenzene, while using an inexpensive starting material, suffers from a low overall yield and harsh reaction conditions. The direct dinitration of aniline requires a protection/deprotection strategy to control the reaction, which adds to the complexity of the process.
Emerging methods, such as catalytic amination, hold promise for more sustainable and efficient production of 2,6-dinitroaniline. The choice of the most appropriate synthetic route will ultimately depend on a careful consideration of factors such as cost, scale, safety, and environmental impact. For researchers and drug development professionals, a thorough understanding of these different synthetic strategies is essential for the successful and responsible production of this important chemical intermediate.
References
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Organic Syntheses, Coll. Vol. 4, p.344 (1963); Vol. 34, p.36 (1954). [Link]
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Organic Syntheses, Coll. Vol. 1, p.214 (1941); Vol. 2, p.42 (1922). [Link]
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PubChem. (n.d.). 2,6-Dinitroaniline. National Center for Biotechnology Information. [Link]
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Mironov, G. S., et al. (1987). Amination of Some 1,3-Dinitrobenzenes with Liquid Ammonia–Potassium Permanganate. Russian Journal of Organic Chemistry, 23(7), 1437-1440. [Link]
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La Rocca, C., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(44), 66191-66209. [Link]
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Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
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Kumar, S., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Green Chemistry, 22(12), 3843-3849. [Link]
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Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638949. [Link]
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Reddit. (2016, April 4). A simple question on the nitration of aniline. r/chemistry. [Link]
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Mondal, J., & Bhaumik, A. (2015). Direct One-Pot Reductive Amination of Aldehydes with Nitroarenes in a Domino Fashion: Catalysis by Gum-Acacia-Stabilized Palladium Nanoparticles. The Journal of Organic Chemistry, 80(21), 10567-10575. [Link]
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Kumar, S., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Green Chemistry, 22(12), 3843-3849. [Link]
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Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638949. [Link]
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Zhang, Y., et al. (2018). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Catalysts, 8(11), 522. [Link]
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A Comparative Efficacy Analysis of Novel Sulfonamide Fungicides for the Management of Gray Mold (Botrytis cinerea)
Introduction: The Pressing Need for Novel Fungicidal Chemistries
The relentless evolution of fungicide resistance in key agricultural pathogens presents a formidable challenge to global food security. Botrytis cinerea, the causative agent of gray mold, is a notoriously adaptable fungus with a wide host range, leading to significant pre- and post-harvest losses in a multitude of crops. The extensive use of conventional fungicides has inevitably led to the selection of resistant populations, diminishing the efficacy of established chemical controls. This landscape underscores the critical need for the development and evaluation of novel fungicidal compounds with unique modes of action.
This guide provides a comprehensive comparative analysis of a promising novel benzenesulfonamide fungicide, N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13), against three widely used fungicides: carbendazim, iprodione, and diethofencarb. We will delve into their respective mechanisms of action, present comparative efficacy data from in vitro and in vivo studies, and provide detailed experimental protocols to enable researchers to conduct their own evaluations.
Understanding the Fungicides: Mechanisms of Action
A fundamental aspect of sustainable disease management and resistance mitigation is the understanding of a fungicide's mode of action. The fungicides under comparison in this guide belong to distinct chemical classes with unique cellular targets.
Novel Sulfonamide (L13): A Multi-faceted Approach
Recent studies on the novel sulfonamide L13 reveal a mode of action that deviates from many conventional fungicides. Its primary fungicidal activity against Botrytis cinerea appears to be multifaceted, involving:
-
Cell Wall and Vacuole Disruption: Electron microscopy studies have shown that L13 induces significant morphological and cytological changes in B. cinerea. These include excessive branching, abnormal hyphal configurations, and the decomposition of the cell wall and vacuole.[1]
-
Increased Electrolyte Leakage: L13 treatment leads to a significant increase in electrolyte leakage from fungal hyphae, indicating a compromised cell membrane integrity.[1] This effect is more pronounced than that observed with the dicarboximide fungicide procymidone.[1]
It is noteworthy that L13 has only a minor impact on the oxygen consumption of intact mycelia, suggesting it is not a respiration inhibitor.[2] This distinct mechanism of action is a promising attribute for the management of fungal populations resistant to other fungicide classes.
Carbendazim: Inhibitor of Microtubule Assembly
Carbendazim is a broad-spectrum systemic fungicide belonging to the methyl benzimidazole carbamate (MBC) group (FRAC Code 1).[3][4] Its mechanism of action is well-established and involves the inhibition of microtubule assembly by binding to β-tubulin.[5][6] Microtubules are essential components of the fungal cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintaining cell structure.[7][8] By disrupting microtubule formation, carbendazim effectively halts fungal cell division and growth.[7] Resistance to carbendazim in B. cinerea is often associated with point mutations in the β-tubulin gene.[9]
Iprodione: Disruptor of Signal Transduction and Synthesis
Iprodione is a dicarboximide fungicide (FRAC Code 2) that acts as a contact fungicide with protective and curative properties. Its mode of action is complex and not fully elucidated, but it is known to inhibit the germination of fungal spores and the growth of mycelia.[10] The primary target is believed to be the MAP/Histidine-Kinase in osmotic signal transduction pathways.[11] This disruption of signaling cascades ultimately interferes with DNA and RNA synthesis.[10]
Diethofencarb: A Carbamate Targeting Microtubules
Diethofencarb is a carbamate fungicide (FRAC Code 10) with a specific and potent activity against a range of fungi, including benzimidazole-resistant strains of Botrytis cinerea.[12][13] Similar to carbendazim, its primary mode of action involves the disruption of microtubule dynamics through interaction with β-tubulin.[12] However, diethofencarb binds to a different site on the β-tubulin subunit than benzimidazoles. This distinct binding site is the basis for the negative cross-resistance observed between these two fungicide classes, where benzimidazole-resistant strains can exhibit increased sensitivity to diethofencarb.[12]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the comparative efficacy of the novel sulfonamide L13 and the conventional fungicides against Botrytis cinerea, based on available experimental data. It is important to note that direct comparisons of EC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy (EC50 values in µg/mL) against Botrytis cinerea
| Fungicide | Mycelial Growth Inhibition (EC50) | Conidial Germination (EC50) | Reference(s) |
| Novel Sulfonamide (L13) | Data not directly comparable | Data not directly comparable | [1][2] |
| Carbendazim | 1.19 | - | [9][14] |
| Iprodione | 0.8 | 4.31 | [9][14] |
| Diethofencarb | 10.43 (for resistant strains) | - | [9][14][15] |
Note: The efficacy of L13 has been demonstrated to be high, particularly against carbendazim, diethofencarb, and iprodione-resistant strains of B. cinerea, though specific EC50 values from a direct comparative study are not available.[1] The EC50 value for diethofencarb is notably higher as the referenced study focused on resistant isolates.[9][14][15]
Table 2: In Vivo Efficacy against Tomato Gray Mold (Botrytis cinerea)
| Fungicide | Application Rate | Control Efficacy (%) | Reference(s) |
| Novel Sulfonamide (L13) | 450 g ai ha⁻¹ | 83 | [1][2] |
| Iprodione | 450 g ai ha⁻¹ | < 83 | [1][2] |
| Carbendazim | - | - | - |
| Diethofencarb | - | - | - |
Note: In field trials conducted over two years, L13 demonstrated a control effect of 83% against tomato gray mold at a rate of 450 g ai ha⁻¹, which was superior to the commercial fungicide iprodione at the same dosage.[1][2]
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and independent verification, we provide the following detailed protocols for key in vitro and in vivo assays.
In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay
This protocol details the determination of the half-maximal effective concentration (EC50) of a fungicide against the mycelial growth of Botrytis cinerea.
1. Materials:
-
Botrytis cinerea isolate
-
Potato Dextrose Agar (PDA)
-
Fungicide stock solutions (in an appropriate solvent, e.g., DMSO)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (20-25°C)
-
Micropipettes and sterile tips
2. Methodology:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test fungicide at a high concentration.
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Culture the B. cinerea isolate on a PDA plate for 5-7 days until the mycelium covers the plate.
-
Using a sterile 5 mm cork borer, take mycelial plugs from the edge of the actively growing colony.
-
Place a single mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.
-
-
Incubation and Data Collection:
-
Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelium on the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
-
Data Analysis:
-
Calculate the average colony diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
-
Use probit analysis or log-probit regression to calculate the EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%.[16][17]
-
In Vivo Efficacy Assessment: Tomato Gray Mold Model
This protocol describes a method for evaluating the protective efficacy of fungicides against Botrytis cinerea on tomato plants.
1. Materials:
-
Tomato plants (e.g., variety 'Moneymaker') at the 4-6 true leaf stage
-
Botrytis cinerea spore suspension (1 x 10^6 spores/mL)
-
Fungicide formulations for spraying
-
Handheld sprayer
-
Humid chamber or greenhouse with humidity control
-
Sterile needles or scalpel
2. Methodology:
-
Plant Preparation and Fungicide Application:
-
Grow tomato plants under controlled greenhouse conditions.
-
Randomly assign plants to different treatment groups (novel fungicide, comparative fungicides, and an untreated control).
-
Apply the fungicide treatments to the foliage of the tomato plants until runoff, using a handheld sprayer. Ensure even coverage.
-
Allow the fungicide to dry on the leaves.
-
-
Inoculation:
-
24 hours after fungicide application, wound the leaves of the tomato plants using a sterile needle or scalpel to create entry points for the pathogen.
-
Inoculate the wounded leaves by placing a droplet (e.g., 10 µL) of the B. cinerea spore suspension onto each wound.
-
-
Incubation and Disease Assessment:
-
Place the inoculated plants in a humid chamber ( >90% relative humidity) at 20-22°C to promote disease development.
-
After 5-7 days, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.
-
-
Data Analysis:
-
Calculate the average lesion diameter for each treatment group.
-
Determine the control efficacy of each fungicide treatment using the following formula:
-
Control Efficacy (%) = [(D_c - D_t) / D_c] * 100
-
Where D_c is the average lesion diameter in the control group and D_t is the average lesion diameter in the treated group.
-
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the distinct modes of action of these fungicides, the following diagrams, generated using Graphviz, illustrate the key cellular pathways they disrupt.
Caption: Mechanism of Carbendazim and Diethofencarb.
Caption: Iprodione's impact on fungal signaling.
Caption: Workflow for in vitro fungicide testing.
Conclusion: The Future of Fungicide Development
The emergence of novel fungicides like the benzenesulfonamide L13, with its distinct and multifaceted mode of action, offers a promising avenue for combating the growing threat of fungicide resistance in devastating pathogens such as Botrytis cinerea. This guide has provided a comparative overview of L13's efficacy alongside established fungicides, highlighting its potential as a valuable tool in integrated pest management strategies. The detailed experimental protocols and visual representations of mechanisms of action are intended to empower researchers to further investigate and validate the performance of new and existing fungicidal compounds. Continued exploration of novel chemistries and a thorough understanding of their interactions with fungal pathogens are paramount to ensuring the longevity and effectiveness of our agricultural disease management toolbox.
References
- Barakat, R., et al. (2014). Iprodione and a mixture of Carbendazim and Diethofencarb fungicides resistance in Botrytis cinerea population collected from Palestinian vegetable greenhouses.
- Barakat, R. M., & Al-Masri, M. I. (2014). Iprodione and a mixture of Carbendazim and Diethofencarb fungicides resistance in Botrytis cinerea population collected from Palestinian vegetable greenhouses.
- Yin, Y., et al. (2020).
- Weber, R. W. S. (2011). A rapid and simple method for determining fungicide resistance in Botrytis.
- BenchChem. (n.d.). Molecular Basis of Diethofencarb's Antifungal Activity: A Technical Guide.
- FRAC. (2024). FRAC Code List 2024.
- Fillinger, S., & Elad, Y. (2016).
- Rodriguez-Gaxiola, A., et al. (2019). Efficacy of Biorational Products for Managing Diseases of Tomato in Greenhouse Production. HortScience, 54(12), 2195-2200.
- Rojo, F., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. Scientific Reports, 8(1), 7161.
- Yang, X., et al. (2022). Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. International Journal of Molecular Sciences, 23(3), 1526.
- Rojo, F., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance.
- Oiki, S., et al. (2022). Wide distribution of resistance to the fungicides fludioxonil and iprodione in Penicillium species. PLoS ONE, 17(1), e0262521.
- FRAC. (n.d.). FRAC Code List 1: Fungicides sorted by FRAC Code.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3,5-dinitrobenzenesulfonic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-3,5-dinitrobenzenesulfonic acid (CAS: 88-91-5) in a laboratory setting. As a chlorinated nitroaromatic compound, this substance requires meticulous management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Core Principles: Hazard Identification and Risk Mitigation
Before any handling or disposal occurs, a thorough understanding of the chemical's hazard profile is paramount. This compound is an irritant and a potential skin sensitizer.[1] The primary risks involve dermal contact, eye contact, and inhalation of dust. The causality behind stringent disposal protocols is to prevent unintended exposure and environmental contamination resulting from the compound's reactivity and potential toxicity.[2][3]
Hazard Profile
The Globally Harmonized System (GHS) classification provides the foundational data for risk assessment. While data for this specific sulfonic acid is limited, information from aggregated sources and closely related analogs like 4-Chloro-3,5-dinitrobenzoic acid allows for a conservative and safe approach.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction. | [1] |
| Skin Irritation | H315 | Warning | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. | [4] |
Chemical Incompatibilities
To prevent dangerous reactions within a waste container, this compound waste must be segregated from incompatible materials. The primary incompatibilities are:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: May cause decomposition or reaction.[4]
-
Strong Acids: Potential for adverse reactions.[4]
Pre-Disposal Protocol: Waste Collection and Storage
Proper segregation and containment from the point of generation are critical for a self-validating and safe waste management system.
Step 1: Designate a Waste Container
Select a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) pail or bottle, for the accumulation of solid this compound waste. Ensure the container has a secure, sealable lid.
Step 2: Label the Container Correctly
The label must be clear, legible, and permanently affixed. Per OSHA's Hazard Communication Standard, all employers must ensure hazardous chemical containers are properly labeled.[5][6] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "88-91-5"
-
Relevant Hazard Pictograms (e.g., GHS07 Exclamation Mark)
-
Accumulation Start Date
Step 3: Safe Storage of Waste Container
Store the waste container in a designated satellite accumulation area. This area must be:
-
Physically segregated from the incompatible materials listed in Section 1.2.
-
Within secondary containment to control any potential leaks.
Required Personal Protective Equipment (PPE)
Handling this chemical, whether as a pure substance or as waste, requires adherence to strict PPE protocols to prevent exposure.
| Protection Type | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and sensitization from dermal contact.[4] |
| Eye Protection | ANSI Z87.1 or EN166 compliant safety glasses with side shields or chemical splash goggles.[4][7] | Protects eyes from irritation due to airborne dust or accidental splashes. |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Not typically required for small quantities if handled in a well-ventilated area or chemical fume hood.[4] If dust is generated, a NIOSH-approved particulate respirator may be necessary. | Prevents respiratory tract irritation from inhalation of airborne particles.[4] |
Spill Management Protocol
In the event of a small, contained spill within a laboratory, follow these steps:
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated.
-
Don PPE: Wear the full PPE ensemble as described in Section 3.
-
Contain and Collect: Gently sweep up the solid material using a brush and dustpan.[7] Crucially, avoid actions that generate dust. A HEPA-filtered vacuum can be used for larger quantities if available.
-
Package Waste: Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of these materials as hazardous waste.
-
Report: Inform your laboratory supervisor and Environmental Health & Safety (EHS) department of the spill, in accordance with institutional policy.
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by licensed professionals. The role of the laboratory researcher is to prepare the waste correctly for pickup.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this chemical waste stream.
Caption: Logical steps for safe segregation and preparation of this compound waste for disposal.
Step-by-Step Disposal Protocol
-
Waste Characterization: As the generator, you are responsible for characterizing the waste. Under the Resource Conservation and Recovery Act (RCRA), while this chemical may not be explicitly on the P or U lists, its hazardous characteristics (irritant, sensitizer) necessitate its management as a hazardous waste.[8] Chlorinated organic compounds are frequently subject to stringent disposal regulations.[9][10]
-
Final Container Sealing: Once the waste container is full or is ready for disposal, ensure the lid is tightly sealed. Double-check that the label is complete and accurate.
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical through standard trash or drains. Contact your institution's EHS department or designated hazardous waste contractor to schedule a pickup. Provide them with the full chemical name and quantity.
-
Recommended Disposal Method: The standard and environmentally responsible method for disposing of chlorinated and nitrated aromatic compounds is high-temperature incineration .[4] This process is conducted at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Incineration ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and inorganic acids, which are then treated in a scrubber system.[4] This method prevents the chemical from persisting in the environment.[2]
References
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4-Chloro-3,5-dinitrobenzenesulphonic acid. PubChem, National Center for Biotechnology Information. [Link]
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This compound CAS 88-91-5. Autech Industry Co.,Limited. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. Electronic Code of Federal Regulations (eCFR). [Link]
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
